molecular formula C8H9N3O2 B014961 2,6-Dimethoxy-7-deazapurine CAS No. 90057-09-3

2,6-Dimethoxy-7-deazapurine

Cat. No.: B014961
CAS No.: 90057-09-3
M. Wt: 179.18 g/mol
InChI Key: UBLQRBYFVAHEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-7-deazapurine, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLQRBYFVAHEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421279
Record name 2,6-Dimethoxy-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90057-09-3
Record name 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90057-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Structural Variants of 2,6 Dimethoxy 7 Deazapurine

Systematic IUPAC Naming and Synonyms

The formal name for 2,6-dimethoxy-7-deazapurine, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), provides a precise description of its molecular structure.

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine

The IUPAC name for this compound is 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine . lgcstandards.comchemicalbook.comcymitquimica.comnih.gov This name is derived from its core structure, a pyrrolo[2,3-d]pyrimidine ring system. This bicyclic heterocycle consists of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. The "7H" indicates that the seventh position of the ring system bears a hydrogen atom. The "2,4-dimethoxy" prefix specifies that two methoxy (B1213986) groups (-OCH3) are attached to the pyrimidine ring at positions 2 and 4.

Commonly used synonyms for this compound include:

this compound lgcstandards.comchemicalbook.com

2,4-DiMethoxypyrrolo[2,3-d]pyriMidine chemicalbook.com

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine lgcstandards.com
Synonym This compound lgcstandards.com
CAS Number 90057-09-3 lgcstandards.comchemicalbook.com
Molecular Formula C8H9N3O2 lgcstandards.comchemicalbook.com
Molecular Weight 179.18 g/mol lgcstandards.com

Structural Isomers and Related Core Structures

The arrangement of atoms within the deazapurine scaffold gives rise to various structural isomers, each with unique properties and potential applications.

Comparison with 2,6-Dimethoxy-9-deazapurine

A notable structural isomer is 2,6-dimethoxy-9-deazapurine . In this compound, the nitrogen atom is absent from the 9-position of the purine (B94841) ring, a contrast to the 7-position in this compound. This seemingly minor change in the placement of the nitrogen atom can significantly alter the molecule's three-dimensional shape and its interactions with biological targets. For instance, a study on the synthesis of deazapurine derivatives of L-ascorbic acid utilized 2,6-dimethoxy-9-deazapurine as a starting material, highlighting its utility in creating novel compounds with potential antiproliferative activities. nih.govkuleuven.be

Contextualization within the Deazapurine Class

Deazapurines are a broad class of compounds where a carbon atom replaces one of the nitrogen atoms in the purine ring. This substitution can occur at positions 1, 3, 7, or 9, leading to different deazapurine cores. d-nb.infobeilstein-journals.org These modifications are of significant interest in medicinal chemistry as they can lead to compounds with enhanced biological activity or altered selectivity for specific enzymes or receptors. d-nb.infonih.govnih.gov

When the nitrogen at position 3 of the purine ring is replaced by a carbon, the resulting core structure is an imidazo[4,5-c]pyridine , also known as a 3-deazapurine. d-nb.inforesearchgate.nettandfonline.com Derivatives of 3-deazaguanine, for example, have been investigated for their potential to inhibit various molecular targets associated with central nervous system disorders. d-nb.inforesearchgate.net

The pyrrolo[2,3-d]pyrimidine core, characteristic of 7-deazapurines, is formed by replacing the nitrogen atom at position 7 with a carbon. d-nb.infonih.govnih.govacs.orgnih.gov This modification makes the five-membered ring more electron-rich and allows for the introduction of substituents at the C7 position, which can lead to derivatives with improved biological properties. nih.govnih.gov 7-Deazapurine nucleosides are recognized as important analogs of natural purine nucleosides and exhibit a wide range of biological activities, including potent cytostatic and cytotoxic effects. nih.govnih.gov Their structural similarity to purines allows them to be incorporated into DNA and RNA, making them valuable tools in biochemical and therapeutic research. nih.govacs.org Research has shown that various substituted 7-deazapurine bases can act as inhibitors of protein kinases and other enzymes, resulting in therapeutically relevant biological effects. acs.orgnih.gov Many 7-deazapurine nucleosides have also been reported as anticancer and antiviral agents. nih.govnih.govnih.gov

9-Deazapurines (Pyrrolo[3,2-d]pyrimidines)

Closely related to the 7-deazapurines are the 9-deazapurines, which have a pyrrolo[3,2-d]pyrimidine core structure. beilstein-journals.org In these isomers, the nitrogen at the 9-position of the purine ring is replaced by a carbon atom. beilstein-journals.org These compounds, including derivatives of 2,6-dimethoxy-9-deazapurine, have been synthesized and studied for their chemical and biological properties. nih.govkuleuven.be The structural distinction between 7-deazapurines and 9-deazapurines is crucial as it influences their chemical reactivity and spatial arrangement, which in turn affects their interaction with biological targets. beilstein-journals.orgnih.gov

Stereochemical Considerations and Isomerism

The synthesis and derivatization of deazapurine compounds often lead to the formation of various isomers. Understanding these isomeric forms is critical for structure-activity relationship studies.

Regioisomers (e.g., N-7, N-9) in Analogues

The alkylation or glycosylation of deazapurine cores can occur at different nitrogen atoms, leading to the formation of regioisomers. In the context of purine analogues, the N-7 and N-9 positions are common sites for substitution. mdpi.comauburn.edu Research has shown that reactions involving 2,6-dimethoxy-9-deazapurine can yield the N-7 regioisomer. nih.govkuleuven.be The selective synthesis of a particular regioisomer is a common challenge in the chemistry of these compounds, often resulting in mixtures that require separation. beilstein-journals.org For example, the reaction of a 2,6-dimethoxy-9-deazapurine base with other reactants under Mitsunobu conditions specifically yielded the N-7 regioisomer. nih.govkuleuven.be In contrast, similar reactions with other deazapurine analogues have been shown to produce mixtures of N-1 and N-7 regioisomers. nih.gov The formation of specific regioisomers is influenced by factors such as the structure of the starting materials and the reaction conditions employed. mdpi.comauburn.edu

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethoxy 7 Deazapurine

Direct Synthesis of 2,6-Dimethoxy-7-deazapurine

The direct synthesis of this compound is not extensively documented as a primary research focus in the reviewed literature. However, its synthesis can be inferred from standard methodologies in heterocyclic chemistry, typically involving the creation of a precursor molecule, 2,6-dichloro-7-deazapurine, followed by a nucleophilic substitution reaction.

The precursor, 2,6-dichloro-7-deazapurine (also known as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine), is a key intermediate in the synthesis of various 7-deazapurine derivatives thermofisher.comnih.gov. The synthesis of the target compound involves the reaction of this dichloro-precursor with a methoxide source, such as sodium methoxide, in an appropriate solvent. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atoms at positions 2 and 6 of the 7-deazapurine ring are displaced by methoxy (B1213986) groups.

Historical Synthetic Approaches and Key Contributions

The development of synthetic methods for 7-deazapurines, or pyrrolo[2,3-d]pyrimidines, has been a significant area of research since the discovery of naturally occurring 7-deazapurine antibiotics like tubercidin (B1682034) and sangivamycin in the mid-20th century mmu.ac.uk. These discoveries spurred extensive efforts to synthesize the core heterocyclic system and its derivatives to explore their biological activities mmu.ac.uk.

Early synthetic strategies focused on constructing the fused pyrrolo[2,3-d]pyrimidine ring system from basic building blocks. Over time, more sophisticated methods have been developed, including:

Building up from pyrrole (B145914) precursors: Constructing the pyrimidine (B1678525) ring onto a pre-formed pyrrole.

Building up from pyrimidine precursors: Forming the pyrrole ring onto an existing pyrimidine, a common modern approach.

Transition metal-catalyzed reactions: Modern methods, such as Negishi and Suzuki cross-coupling reactions, are used to build complex, fused, and substituted 7-deazapurine systems acs.orgacs.org.

These foundational synthetic strategies have enabled the creation of a wide array of 7-deazapurine derivatives, including the key intermediates required for the synthesis of compounds like this compound.

Glycosylation Reactions for Nucleoside Analogues

The primary chemical transformations involving the this compound scaffold, and more commonly its precursors, are glycosylation reactions to form nucleoside analogues. These nucleosides are crucial for antiviral and anticancer research nih.gov. Several methods are employed to attach a sugar moiety to the nitrogen of the pyrrole ring (N-7).

Anion-Base Glycosylation with 2-Amino-6-chloro-7-deazapurine

Nucleobase-anion glycosylation is a key method for synthesizing 7-deazapurine nucleosides, particularly when labile groups are present on the purine (B94841) ring. This technique is often used with precursors such as 7-halogenated 2-amino-6-chloro-7-deazapurines nih.gov.

The process involves deprotonating the pyrrole nitrogen of the 7-deazapurine base using a strong base, such as potassium hydroxide (KOH), to form a nucleophilic anion. This anion then reacts with a protected halosugar. An example of this reaction involves stirring the nucleobase with powdered KOH and a phase-transfer catalyst like tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) in an anhydrous solvent like acetonitrile (B52724) (CH₃CN). The subsequent addition of a protected halosugar results in the formation of the desired nucleoside nih.gov.

Vorbrüggen Glycosylation Conditions

The Vorbrüggen glycosylation, or Silyl-Hilbert-Johnson reaction, is a widely used and robust method for N-glycosylation. This method is effective for coupling various 7-deazapurine derivatives, such as 6-chloro-7-iodo-7-deazapurine, with protected sugar derivatives nih.gov.

The standard procedure involves several key components:

Silylation of the Nucleobase: The 7-deazapurine base is first silylated to enhance its solubility and reactivity. Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA).

Activation of the Sugar: A peracylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose, is used as the glycosyl donor.

Lewis Acid Catalyst: A Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to promote the coupling reaction.

The reaction is typically carried out in an anhydrous aprotic solvent like acetonitrile (CH₃CN), often with heating to drive the reaction to completion nih.gov.

Comparison of Glycosylation Methodologies for 7-Deazapurine Derivatives nih.gov
FeatureAnion-Base GlycosylationVorbrüggen Glycosylation
Nucleobase Substrate6-Chloro-7-iodo-7-deazapurine6-Chloro-7-iodo-7-deazapurine
Base/Silylating AgentPotassium Hydroxide (KOH)N,O-bis(trimethylsilyl)acetamide (BSA)
Sugar DonorProtected Halosugar (e.g., 1-α-bromo-ribose derivative)Peracylated Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose)
Promoter/CatalystPhase-Transfer Catalyst (TDA-1)Lewis Acid (TMSOTf)
SolventAcetonitrile (CH₃CN)Acetonitrile (CH₃CN)
Typical ConditionsRoom temperature0 °C to 80 °C

Stereoselective and Regioselective Glycosylation

A critical aspect of nucleoside synthesis is controlling the stereochemistry and regiochemistry of the glycosidic bond.

Regioselectivity: In 7-deazapurines, glycosylation must occur specifically at the N-7 position (the pyrrole nitrogen) rather than other nitrogen atoms in the pyrimidine ring. Both anion-base and Vorbrüggen glycosylation methods consistently yield the desired N-7 regioisomer.

Stereoselectivity: The formation of the β-anomer is crucial for biological activity, mimicking naturally occurring nucleosides. The Vorbrüggen method, in particular, is highly stereoselective, predominantly forming the β-glycosidic bond. This is attributed to the neighboring group participation of the acyl group at the C-2' position of the sugar, which directs the incoming nucleobase to the β-face of the oxocarbenium ion intermediate.

Use of Protected Halosugars

The sugar moieties used in glycosylation reactions must be appropriately protected to prevent unwanted side reactions. The choice of protecting groups can also influence the reactivity and stereochemical outcome of the reaction.

Commonly used protected sugar derivatives in the synthesis of 7-deazapurine nucleosides include:

Peracylated Sugars: Sugars protected with acyl groups like benzoyl (Bz) or acetyl (Ac) are frequently used in Vorbrüggen glycosylations. A prime example is 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose nih.gov.

Protected Halosugars: In anion-base glycosylation, a halogen (typically chlorine or bromine) is present at the anomeric carbon. The remainder of the sugar's hydroxyl groups are protected. An example is ((2R,3R,4S,5R)-3,4-bis(benzoyloxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2-yl)methyl benzoate, which is a fully benzoylated ribose derivative activated for substitution nih.gov.

The selection of these specific protected sugars is essential for achieving high yields and the correct stereochemistry in the final nucleoside product.

Post-Glycosylation Chemical Modifications

Once the glycosidic bond is formed, the resulting protected 7-deazapurine nucleoside, often a 2,6-dichloro derivative, becomes a versatile intermediate for a variety of chemical transformations. These modifications are instrumental in conducting structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the 7-deazapurine nucleus. The C-6 position of 6-chloro-7-deazapurine nucleosides is generally more reactive than the C-2 position, allowing for selective modifications. researchgate.net

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron species with an organohalide. wikipedia.org In the context of 7-deazapurine nucleosides, it is frequently employed to introduce aryl and heteroaryl moieties at the C-6 position of 6-chloro precursors. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. acs.org This methodology has been used to synthesize series of 6-(hetero)aryl-7-deazapurine ribonucleosides for biological evaluation. nih.gov By performing two consecutive Suzuki reactions, it is possible to obtain 2,6-diaryl substituted 7-deazapurine ribonucleosides. researchgate.net

Table 1: Examples of Suzuki Coupling Reactions on 7-Deazapurine Nucleosides
Starting MaterialBoronic Acid/EsterCatalystBaseProductYield (%)Reference
Protected 6-chloro-pyrrolo-fused deazapurine nucleoside3-Furylboronic acidPd(PPh₃)₄K₂CO₃Protected 6-(3-furyl)-pyrrolo-fused deazapurine nucleosideHigh acs.org
Protected 6-chloro-pyrrolo-fused deazapurine nucleoside2-Benzofurylboronic acidPd(PPh₃)₄K₂CO₃Protected 6-(2-benzofuryl)-pyrrolo-fused deazapurine nucleosideHigh acs.org
Protected 2-amino-6-chloronucleosideBenzofuran-2-ylboronic acidPd(OAc)₂ / TPPTSN/AProtected 2-amino-6-(benzofuran-2-yl)nucleoside75 researchgate.net
Protected 11-chloro-quinolino-fused deazapurine nucleoside2-Benzofurylboronic acidN/AN/AProtected 11-(2-benzofuryl)-quinolino-fused deazapurine nucleoside82 imtm.cz

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has proven valuable in the synthesis of alkynylated 7-deazapurine nucleosides. The coupling is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI. mdpi.com This method has been used to prepare 7-alkynyl derivatives from the corresponding 7-iodonucleosides, which are important intermediates for further functionalization. seela.netresearchgate.net Sonogashira reactions can also be performed at the C-6 position to yield 6-alkynylated nucleosides. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions on 7-Deazapurine Nucleosides
Starting MaterialAlkyneCatalyst SystemBaseProductYield (%)Reference
7-Iodo-7-deazaguanosine derivativeVarious terminal alkynesPd-catalystN/A7-Alkynyl-7-deazaguanosine derivativesN/A seela.netresearchgate.net
6-Iodo-3-amino pyridazineTMS-acetylenePd(PPh₃)₂Cl₂ / CuITEA3-Amino-6-(trimethylsilyl)ethynylpyridazineN/A mdpi.com
7-Iodo-8-aza-7-deaza-2-amino-2'-deoxyadenosineTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NC-7 substituted 8-aza-7-deaza deoxyadenosine derivativeN/A rsc.org

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. While often utilized in the construction of the core 7-deazapurine heterocycle before glycosylation, it also serves as a method for post-glycosylation modification. nih.govacs.orgnih.gov For instance, the synthesis of various fused 7-deazapurine nucleosides relies on the Negishi cross-coupling of a zincated 4,6-dichloropyrimidine with an appropriate iodoheterocycle as a key step in forming the aglycone. acs.orgimtm.czresearchgate.net Subsequent modifications can then be performed after the glycosylation step.

Table 3: Examples of Negishi Coupling Reactions in 7-Deazapurine Synthesis
Organozinc ReagentOrganohalideCatalystProductApplication StageReference
Bis(4,6-dichloropyrimidin-5-yl)zinc(Het)arylsulfonium saltsPd-catalyst(Het)aryl-pyrimidinesAglycone Synthesis nih.govacs.orgacs.org
Zincated 4,6-dichloropyrimidineIodoheterocyclesPd-catalyst4,6-Dichloro-5-hetarylpyrimidinesAglycone Synthesis acs.org
Zincated 4,6-dichloropyrimidine5-IodoquinolinePd-catalystCoupled pyrimidine-quinoline productAglycone Synthesis imtm.cz

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for modifying halo-7-deazapurine nucleosides. The chlorine atoms at the C-2 and C-6 positions are susceptible to displacement by a variety of nucleophiles. This reaction is the primary route to obtaining this compound nucleosides, which are formed by treating the 2,6-dichloro precursor with sodium methoxide. Other nucleophiles such as ammonia and primary or secondary amines can be used to install amino or substituted amino groups. seela.net For example, protected 6-chloro-7-deazapurine nucleosides react with dimethylamine to yield the corresponding 6-dimethylamino derivatives. acs.orgimtm.cz

Table 4: Examples of Nucleophilic Substitution Reactions on 7-Deazapurine Nucleosides
Starting MaterialNucleophileConditionsProductYield (%)Reference
Protected 6,7-dihalo-2-pivaloylamino-7-deazapurine ribonucleosideaq. NH₃120 °C, AutoclaveProtected 2,6-diamino-7-halo-7-deazapurine ribonucleosideN/A seela.net
Protected 11-chloro-quinolino-fused deazapurine nucleosideDimethylamine2-propanol, 60 °CProtected 11-(N,N-dimethylamino)-quinolino-fused deazapurine nucleoside64 imtm.cz
Protected 6-chloro-furo-fused deazapurine nucleosideDimethylamineN/AProtected 6-dimethylamino-furo-fused deazapurine nucleosideN/A acs.org

Diazotation reactions provide a pathway to transform amino-substituted 7-deazapurines into a variety of other functional groups. This process typically involves treating a primary aromatic amine, such as a 2-amino-7-deazapurine derivative, with a diazotizing agent like sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is often unstable and can be readily converted into other substituents. This strategy has been noted as a key step in the synthesis of 2,6-disubstituted 7-deazapurine ribonucleosides, starting from 2-amino-6-chloro-7-deazapurine precursors. researchgate.net The diazonium intermediate can be subjected to reactions like the Sandmeyer reaction to introduce halides or other groups, thus expanding the chemical diversity of the synthesized nucleosides.

Ammonolysis Procedures

Ammonolysis is a key chemical transformation for the conversion of alkoxy or halo substituents on the 7-deazapurine core into amino groups, which are often crucial for biological activity. While direct ammonolysis of this compound is not extensively detailed in the available literature, analogous reactions on related deazapurine systems provide insight into the potential synthetic pathways.

For instance, the ammonolysis of a 2,6-dimethoxy-9-deazapurine derivative conjugated with L-ascorbic acid has been reported to yield the corresponding imino-L-ascorbic acid derivative. nih.gov In a more relevant example, the conversion of a 6-chloro-7-iodo-7-deazapurine derivative to its corresponding imino-L-ascorbic acid conjugate was achieved through treatment with ammonium hydroxide in a mixture of methanol and 1,4-dioxane. nih.gov This suggests that the methoxy groups of this compound could potentially be displaced by ammonia under similar conditions to yield 2-amino-6-methoxy-7-deazapurine or 2,6-diamino-7-deazapurine, depending on the regioselectivity and reaction conditions.

The general procedure for such a transformation would likely involve heating the this compound substrate in a sealed vessel with a solution of ammonia in an alcohol, such as methanol or ethanol. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Starting MaterialReagents and ConditionsProductReference
2,6-dimethoxy-9-deazapurine-L-ascorbic acid conjugateAmmonia2,6-dimethoxy-9-deazapurine-imino-L-ascorbic acid conjugate nih.gov
6-chloro-7-iodo-7-deazapurine-L-ascorbic acid conjugateNH4OH, MeOH, 1,4-dioxane6-chloro-7-iodo-7-deazapurine-imino-L-ascorbic acid conjugate nih.gov

C-H Imidation of 7-Deazapurines

Direct C-H functionalization is a powerful tool in organic synthesis for the modification of heterocyclic scaffolds. For 7-deazapurines, C-H imidation offers a route to introduce nitrogen-containing functionalities at the C8 position of the pyrrole ring. Research has demonstrated a ferrocene-catalyzed C-H imidation of 7-deazapurines with N-imidyl peroxyesters. nih.govacs.orgresearchgate.net This reaction occurs with high regioselectivity at the C8 position, leading to the formation of 8-succinimido-, 8-phthalimido-, or 8-naphthalimido-7-deazapurine derivatives. nih.govacs.orgresearchgate.net

The general procedure involves reacting the 7-deazapurine substrate with an N-imidyl peroxyester in the presence of a catalytic amount of ferrocene in a solvent like dichloromethane (DCM) at elevated temperatures. researchgate.net This methodology has been shown to be applicable to 7-deazapurines with various substituents at the C6 and N9 positions. researchgate.net However, the attempted subsequent hydrazinolysis of the resulting 8-imidyl-7-deazapurines to yield the corresponding 8-amino-7-deazapurine was found to produce a highly unstable product that decomposed rapidly. nih.govacs.orgresearchgate.net

7-Deazapurine SubstrateImidating AgentCatalystProductYieldReference
Various 6,9-disubstituted 7-deazapurinesN-succinimidyl peroxy-tert-butyl esterFerrocene8-succinimido-7-deazapurine derivativeModerate researchgate.net
Various 6,9-disubstituted 7-deazapurinesN-phthalimidyl peroxy-tert-butyl esterFerrocene8-phthalimido-7-deazapurine derivativeModerate researchgate.net

Functional Group Transformations

The this compound scaffold offers multiple sites for functional group transformations, allowing for the synthesis of a diverse range of derivatives. The methoxy groups at the C2 and C6 positions are susceptible to nucleophilic substitution, providing a gateway to other functionalities.

For instance, the chloro group at position 4 of a fused 7-deazapurine nucleoside has been successfully displaced by a methoxy group using sodium methoxide. ntnu.no This indicates that the reverse reaction, the conversion of a methoxy group to a chloro group, could be achieved using appropriate reagents, which would then open up possibilities for palladium-catalyzed cross-coupling reactions at these positions. Furthermore, a series of 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides have been prepared through functional group transformations at the C2 position, including conversion to chloro, fluoro, amino, and methyl groups. rsc.org

These transformations highlight the versatility of the 7-deazapurine core for chemical modification. The methoxy groups of this compound can be considered as versatile handles for introducing a variety of substituents, thereby enabling the exploration of structure-activity relationships for potential therapeutic applications.

Starting FunctionalityReagents and ConditionsResulting FunctionalityPosition on 7-Deazapurine CoreReference
ChloroSodium methoxideMethoxyC4 (fused system) ntnu.no
AminoDiazotizationVarious (via diazonium salt)C2 rsc.org
HalogenSuzuki/Sonogashira couplingAryl/AlkynylC2, C6 rsc.org

Palladium-Catalyzed Methylation

The introduction of methyl groups into heterocyclic compounds can significantly alter their physicochemical and biological properties. Palladium-catalyzed C-H methylation has emerged as a powerful tool for the direct installation of methyl groups onto aromatic and heteroaromatic rings. While direct palladium-catalyzed C-H methylation of this compound has not been explicitly reported, the extensive research on palladium-catalyzed C-H functionalization of the pyrrolo[2,3-d]pyrimidine scaffold suggests its feasibility.

Palladium-catalyzed direct ortho-C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been successfully achieved, demonstrating the amenability of this ring system to palladium-catalyzed C-H activation. Furthermore, palladium-catalyzed C-H diacetoxylation of pyrrolo[2,3-d]pyrimidines has also been reported. Given these precedents, it is conceivable that a palladium-catalyzed C-H methylation could be developed for the 7-deazapurine core, likely targeting the C8 position of the pyrrole ring or potentially other positions depending on the directing group strategy employed. Such a reaction would typically involve a palladium catalyst, a methylating agent (e.g., methylboronic acid or a methyl source in combination with an oxidant), and appropriate ligands and reaction conditions.

Synthesis of Conjugates and Prodrugs

To enhance the therapeutic potential of 7-deazapurine derivatives, they can be conjugated with other biologically active molecules such as L-ascorbic acid (vitamin C). Such conjugates may exhibit synergistic effects or improved pharmacokinetic properties.

The synthesis of 7-deazapurine derivatives of L-ascorbic acid has been accomplished. nih.gov For instance, a 6-chloro-7-iodo-7-deazapurine was successfully coupled with a protected form of L-ascorbic acid at the N9 position. nih.gov The resulting conjugate can then be further modified, for example, by ammonolysis to produce the corresponding imino-L-ascorbic acid derivative. nih.gov These synthetic strategies provide a clear pathway for conjugating this compound with L-ascorbic acid and its derivatives, potentially leading to novel compounds with enhanced biological profiles.

7-Deazapurine DerivativeConjugating MoietyCoupling PositionResulting ConjugateReference
6-chloro-7-iodo-7-deazapurineL-ascorbic acid derivativeN97-deazapurine-L-ascorbic acid conjugate nih.gov
7-deazapurine-L-ascorbic acid conjugate(via ammonolysis)-7-deazapurine-imino-L-ascorbic acid conjugate nih.gov

The development of prodrugs is a common strategy to overcome challenges associated with drug delivery, such as poor solubility or limited cell permeability. Phosphoramidate (B1195095) prodrugs, in particular, have been successfully employed to deliver nucleoside monophosphates into cells, where they can be converted to the active triphosphate form.

The design and synthesis of phosphoramidate prodrugs of 7-deazapurine ribonucleosides have been reported. This approach typically involves the reaction of the nucleoside with a phosphorochloridate derivative in the presence of a suitable base. For example, 7-deazapurine nucleosides have been converted into their corresponding phosphoramidate prodrugs by reaction with a chlorophosphoramidate derivative in the presence of a Grignard reagent like t-BuMgCl. This strategy has been applied to various 7-deazapurine nucleosides, including those with modifications at the C6 position. The resulting phosphoramidate prodrugs often exhibit improved biological activity compared to the parent nucleosides.

Synthesis of Deuterated or Labeled Variants for Mechanistic Studies

The synthesis of deuterated or isotopically labeled variants of this compound is a critical aspect of advanced biochemical and mechanistic studies. The introduction of isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the molecular structure allows researchers to trace the metabolic fate of the compound, elucidate reaction mechanisms, and investigate molecular interactions with high precision. While specific literature detailing the labeling of this compound is not abundant, the synthetic strategies employed for the broader class of 7-deazapurines can be applied.

Isotopically labeled compounds are invaluable tools in various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. scripps.edu In the context of mechanistic studies, these labeled variants can help in understanding enzyme-substrate interactions, determining the origin of atoms in metabolic pathways, and studying the dynamics of molecular recognition processes, such as the binding of 7-deazapurine derivatives to RNA. nih.govd-nb.info

General synthetic approaches for isotopic labeling of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core often involve the use of commercially available labeled starting materials. For instance, the synthesis of ¹⁵N-labeled 7-deazapurine analogues can be achieved by employing ¹⁵N-labeled precursors in the construction of the pyrimidine or pyrrole ring. A common strategy involves the cyclocondensation of a labeled pyrimidine derivative with a suitable three-carbon unit to form the pyrrolo[2,3-d]pyrimidine scaffold. nih.govd-nb.info For example, the synthesis of ¹⁵N-labeled pre-queuosine, a derivative of 7-deazaguanine, has been accomplished using ¹⁵N-labeled guanidine, which provides the isotopic nitrogen atoms for the pyrimidine ring. nih.govd-nb.info

Similarly, ¹³C labeling can be introduced by using starting materials containing ¹³C atoms at specific positions. For the 7-deazapurine core, this could involve using ¹³C-labeled cyanoacetate or other small molecules in the initial steps of the heterocyclic ring synthesis. nih.gov Deuteration can be achieved through several methods, including the use of deuterated solvents in the presence of a catalyst, or by employing deuterated reagents during the synthesis. Late-stage hydrogen-isotope exchange (HIE) is another powerful technique for introducing deuterium into a molecule. x-chemrx.com

The primary purpose of synthesizing these labeled variants is to facilitate detailed mechanistic investigations. For example, ¹⁵N and ¹³C labeling is instrumental in NMR-based studies of the interaction between 7-deazapurine derivatives and biological macromolecules like RNA. nih.govd-nb.infonih.gov The isotopic labels serve as probes, allowing for the unambiguous assignment of signals and the characterization of binding interfaces and conformational changes upon ligand binding. Deuteration can be particularly useful in simplifying complex ¹H NMR spectra and for studying kinetic isotope effects to probe reaction mechanisms.

Below is a table summarizing potential labeling strategies and their applications for studying 7-deazapurine derivatives, which would be analogous for this compound.

IsotopeLabeling Precursor ExampleSynthetic StrategyPurpose of Labeling/Mechanistic Study
¹⁵N [¹⁵N₃]-GuanidineConstruction of the pyrimidine ring with ¹⁵N atoms.NMR studies of ligand-RNA interactions; Elucidation of biosynthetic pathways. nih.govd-nb.info
¹³C ¹³C-Formic acidIntroduction of a ¹³C label into the purine ring system.NMR studies to probe molecular structure and dynamics; Tracing carbon atom fate in metabolic studies. nih.gov
²H (D) Deuterated solvents (e.g., D₂O)Hydrogen-isotope exchange reactions on the core structure.Simplification of ¹H NMR spectra; Investigation of kinetic isotope effects in enzymatic reactions. x-chemrx.com

The synthesis and application of these labeled compounds are at the forefront of chemical biology and drug discovery, providing indispensable tools for understanding the intricate mechanisms that govern the biological activity of 7-deazapurine derivatives.

Advanced Spectroscopic and Analytical Characterization of 2,6 Dimethoxy 7 Deazapurine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the detailed mapping of molecular structures. For deazapurine derivatives, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Proton (¹H) NMR spectroscopy reveals the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,6-dimethoxy-7-deazapurine derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the heterocyclic ring system and the methoxy (B1213986) substituents.

The two methoxy groups at positions C2 and C6 typically exhibit sharp singlet signals in the upfield region of the spectrum, generally between δ 3.8 and 4.0 ppm. The exact position can vary slightly based on the solvent and other substituents on the deazapurine core. The protons on the pyrrolo[2,3-d]pyrimidine ring system have characteristic shifts. For instance, the H-8 proton, being on an electron-rich five-membered ring adjacent to a six-membered aromatic ring, would appear as a singlet in a distinct downfield region. In related 7-deazapurine structures, this proton signal often appears between δ 7.0 and 8.5 ppm. nih.govkuleuven.be The analysis of coupling patterns and signal integration provides definitive structural confirmation.

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Scaffold Note: Data is representative and based on analysis of related deazapurine structures. nih.govkuleuven.be Actual values may vary based on solvent and specific derivatization.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
OCH₃ (at C2)3.8 - 4.0Singlet (s)
OCH₃ (at C6)3.9 - 4.1Singlet (s)
H-87.0 - 8.5Singlet (s)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, each carbon atom has a unique chemical shift, reflecting its local electronic environment. The signals for the methoxy carbons are typically found in the 50-60 ppm range. seela.net

The carbons of the heterocyclic core resonate at lower fields (further downfield). The C2 and C6 carbons, being directly attached to electronegative oxygen atoms, are significantly deshielded and appear in the 150-170 ppm region. Other ring carbons (C4, C5, C7a, C8, and C8a) can be assigned using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon signals with their attached protons. These experiments are crucial for the unambiguous assignment of the carbon skeleton in complex heterocyclic systems. kuleuven.be

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Scaffold Note: Data is representative and based on analysis of related deazapurine structures. seela.net Actual values may vary based on solvent and specific derivatization.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
OCH₃50 - 60
C8100 - 115
C5115 - 130
C4145 - 160
C2155 - 170
C6155 - 170
C7a/C8a (Quaternary)140 - 155

For phosphorylated derivatives of this compound, such as their corresponding nucleotides or ProTide prodrugs, Phosphorus-31 (³¹P) NMR is an essential analytical technique. researchgate.net ³¹P NMR is highly sensitive and provides direct information about the chemical environment of phosphorus atoms. mdpi.com The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, which minimizes signal overlap and allows for clear identification of different phosphorus-containing species. mdpi.com

The chemical shift in a ³¹P NMR spectrum is highly indicative of the phosphorylation state (e.g., monophosphate, diphosphate, triphosphate) and the nature of the substituents on the phosphorus atom. trilinkbiotech.com For instance, the terminal phosphate (B84403) of a triphosphate derivative will have a different chemical shift from the central phosphate. This technique is invaluable for monitoring phosphorylation reactions, assessing the purity of synthetic nucleotides, and studying their interactions with enzymes. nih.govresearchgate.net The coupling between phosphorus and nearby protons (³¹P-¹H coupling) can also provide further structural insights.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical method used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For a novel compound like this compound, HRMS is critical for confirming its identity by matching the experimentally measured mass with the theoretically calculated mass based on its chemical formula (C₈H₉N₃O₂). nih.govacs.org This technique is superior to low-resolution MS as it can distinguish between compounds that have the same nominal mass but different elemental formulas.

Table 3: Theoretical HRMS Data for this compound

Ion SpeciesChemical FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₈H₁₀N₃O₂⁺196.0768
[M+Na]⁺C₈H₉N₃O₂Na⁺218.0587

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large biomolecules, including oligonucleotides. umich.edu Research has shown that the incorporation of 7-deazapurine nucleotides into DNA fragments significantly enhances their stability during MALDI-TOF analysis. nih.gov The replacement of the nitrogen at position 7 with a carbon atom is thought to reduce the propensity for protonation that leads to fragmentation. umich.edu

This results in a significant reduction of in-source decay and fragmentation, leading to cleaner spectra with increased signal intensities and higher mass resolution. nih.gov Consequently, the molecular weights of oligonucleotides containing 7-deazapurine moieties can be determined with very high accuracy, often up to 0.03%. nih.gov This makes MALDI-TOF an exceptionally fast and precise method for analyzing short PCR products and other modified nucleic acids without the need for electrophoretic separation or labeling. nih.govoup.com

X-ray Crystallography for Absolute Configuration and Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique provides unequivocal proof of a molecule's absolute configuration and detailed insights into bond lengths, bond angles, and intermolecular interactions.

For 7-deazapurine derivatives, X-ray analysis has been instrumental in confirming their molecular structures. For instance, the crystal structure of 6-amino-2,5-dihydro-2-(β-d-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one, a related 8-aza-7-deazapurine nucleoside, was determined to be in the orthorhombic space group P212121. nih.gov This level of detail is crucial for understanding the structure-activity relationships of these compounds.

While a specific crystal structure for this compound was not found in the provided search results, the data for analogous compounds demonstrate the power of this technique. For example, the structure of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline was elucidated, confirming its absolute configuration. mdpi.com Similarly, the absolute configuration of a product formed from the reaction of 2,3-O-dimethyl-5,6-di-O-p-toluenesulphonyl-l-ascorbic acid with various amines was established by X-ray crystallography. researchgate.net

Table 1: Representative Crystallographic Data for a Related 8-Aza-7-deazapurine Nucleoside Derivative nih.gov

ParameterValue
Compound6-amino-2,5-dihydro-2-(β-d-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Molecular FormulaC₁₀H₁₃N₅O₅
Molecular Weight283.25 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)4.7669 (2)
b (Å)11.0409 (5)
c (Å)21.6334 (9)
V (ų)1138.59 (8)
Z4

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 7-deazapurine derivatives, ensuring their purity and monitoring the progress of chemical reactions. nih.govmdpi.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the synthesis of various 7-deazapurine derivatives, HPLC is routinely used to confirm the purity of the final products, often requiring a purity of greater than 95% for subsequent biological testing. nih.govnih.govgoogle.com For example, in the synthesis of novel 7-deazapurine incorporating isatin (B1672199) hybrid compounds, HPLC analysis demonstrated a purity of over 95%. nih.gov

HPLC is also crucial for monitoring the progress of reactions. For instance, the completion of the hydrolysis of methyl 2-(3-((((3aR,4R,6R,6aR)-6-(4-((2,4-dimethoxybenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d] mdpi.comoup.comdioxol-4-yl)methyl)(methyl)amino)cyclobutyl)acetate was indicated by HPLC analysis. google.com The purification of oligonucleotides containing 7-deazapurine analogues is also commonly performed using reversed-phase HPLC. oup.com

Table 2: Exemplary HPLC Conditions for Analysis of 7-Deazapurine Derivatives

ParameterCondition 1 mdpi.comCondition 2 oup.com
Column Supelco Ascentis® Express C18, 2.7 μm, 7.5 × 3.0 mmReversed-phase (RP-18)
Mobile Phase A 0.1% TFA in H₂O0.1 M (Et₃NH)OAc (pH 7.0)/MeCN 95:5
Mobile Phase B 70% acetonitrile (B52724) in 0.1% TFA/H₂OMeCN
Gradient 0–50% B over 20 min20–40% B in A over 12 min
Flow Rate 0.5 mL/min1.0 mL/min
Detection 280 nmNot specified

UV-Spectrophotometry for Hydrolysis Studies

UV-Spectrophotometry is a valuable technique for studying the hydrolysis of 7-deazapurine nucleosides. oup.com By monitoring changes in the UV absorbance spectrum over time, the rate of hydrolysis of the glycosylic bond can be determined.

Studies on 7-deazapurine and 8-aza-7-deazapurine nucleosides have shown that the stability of the N-glycosylic bond is influenced by the structure of the purine (B94841) analogue. researchgate.net For instance, 7-deazapurine nucleosides exhibit a stable N-glycosylic bond under acidic hydrolysis conditions. researchgate.net The hydrolysis of 7-halogenated isoguanine (B23775) related nucleosides has been followed UV-spectrophotometrically in 0.5 M HCl at 60°C, yielding specific half-lives for the compounds. oup.com

The UV spectra of 7-deazapurine derivatives are also used for their characterization. For example, 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-4-[(dimethylamino)methylidene]amino-2-formylamino-7H-pyrrolo[2,3-d]pyrimidine exhibits UV absorbance maxima at 236 nm and 323 nm in methanol. oup.com

Table 3: UV Absorbance Maxima for a Representative 7-Deazapurine Derivative oup.com

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε)
7-(2-Deoxy-β-D-erythro-pentofuranosyl)-4-[(dimethylamino)methylidene]amino-2-formylamino-7H-pyrrolo[2,3-d]pyrimidineMethanol23635,600
32317,500

Biological Activities and Mechanistic Investigations of 2,6 Dimethoxy 7 Deazapurine Analogues

Antitumor and Antiproliferative Activities

Evaluation in Human Malignant Tumor Cell Lines (e.g., CEM/0, L1210/0, HeLa, MiaPaCa-2)

A number of studies have evaluated the in vitro cytostatic and antiviral activities of novel deazapurine derivatives. For instance, a 2,6-dimethoxy-9-deazapurine derivative of L-ascorbic acid (l-AA) demonstrated notable inhibitory activity against the growth of CEM/0 cells, with an IC50 value of 4.1 ± 1.8 μM, and a strong antiproliferative effect against L1210/0 cells, with an IC50 of 4.7 ± 0.1 μM. nih.govresearchgate.net In another study, a different 9-deazapurine derivative showed the most significant cytostatic effect against HeLa cells (IC50 = 5.6 ± 1.3 μM). nih.govresearchgate.net Furthermore, a 9-deazapurine derivative disubstituted with two imino-l-AA moieties exhibited the best activity against L1210/0 tumor cells (IC50 = 4.4 ± 0.3 μM) and the most pronounced antiproliferative effects against MiaPaCa-2 cells (IC50 = 5.7 ± 0.2 μM). nih.govresearchgate.net These compounds generally showed selective cytostatic effects on tumor cell lines when compared with normal murine embryonal fibroblasts (3T3). nih.govresearchgate.net

Table 1: Cytostatic Activity of Selected Deazapurine Derivatives

Compound Cell Line IC50 (μM)
2,6-dimethoxy-9-deazapurine derivative of l-AA CEM/0 4.1 ± 1.8
2,6-dimethoxy-9-deazapurine derivative of l-AA L1210/0 4.7 ± 0.1
9-deazahypoxanthine derivative of l-AA HeLa 5.6 ± 1.3
9-deazahypoxanthine derivative of l-AA L1210/0 4.5 ± 0.5
9-deazapurine derivative with two imino-l-AA moieties L1210/0 4.4 ± 0.3
9-deazapurine derivative with two imino-l-AA moieties MiaPaCa-2 5.7 ± 0.2

This table presents the half-maximal inhibitory concentration (IC50) values for selected deazapurine derivatives against various human malignant tumor cell lines.

Activity Spectrum in NCI-60 Tumor Cell Line Panel

The National Cancer Institute (NCI) employs a panel of 60 human cancer cell lines (NCI-60) to screen compounds for potential anticancer activity. wikipedia.org This screening provides insights into the cytostatic and cytotoxic impact of tested substances across a diverse range of cancer types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, and brain. wikipedia.org While specific data for 2,6-dimethoxy-7-deazapurine in the NCI-60 panel is not detailed in the provided search results, the evaluation of C7-substituted 7-deazapurine nucleosides in this panel has indicated activity against several solid tumor-derived cell lines. researchgate.net The patterns of growth inhibition observed in the NCI-60 screen can suggest a compound's mechanism of action by comparing its activity profile to those of known anticancer agents. nih.gov

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For deazapurine analogues, research has pointed to several key cellular processes that are disrupted by these compounds.

Several 7-deazapurine nucleosides with potent cytotoxic effects have been found to exert their activity by inducing DNA damage and subsequent apoptosis (programmed cell death). nih.govresearchgate.netnih.govacs.orguochb.cz For instance, some 7-hetaryl-7-deazaadenosines are activated within cancer cells and become incorporated into both RNA and DNA. nih.gov Incorporation into DNA leads to DNA damage, a key trigger for apoptosis. nih.govresearchgate.net Similarly, the mechanism of action for several tricyclic fused 7-deazapurine ribonucleosides, such as thieno-, furo-, and pyrrolo-fused derivatives, also involves DNA damage and apoptosis. nih.govacs.orguochb.cz

A critical step in the activation of many nucleoside analogues is their intracellular phosphorylation to the corresponding nucleoside triphosphates. nih.govnih.gov This conversion is often carried out by cellular kinases. nih.gov For example, the natural product tubercidin (B1682034), a 7-deazapurine analogue, is phosphorylated intracellularly to its triphosphate form. nih.gov The efficiency of this phosphorylation can determine the selectivity of a compound. Some 7-deazapurine nucleosides show selectivity for cancer cells over normal fibroblasts due to inefficient phosphorylation in the latter. researchgate.net The resulting nucleoside triphosphates can then act as substrates for polymerases. acs.org

Following phosphorylation, many 7-deazapurine nucleoside analogues are incorporated into nucleic acids (DNA and RNA). nih.govresearchgate.netnih.gov This incorporation is a key aspect of their mechanism of action, leading to the disruption of nucleic acid replication and function. nih.govguidechem.com For example, 7-hetaryl-7-deazaadenosines are incorporated into both RNA, which can inhibit protein synthesis, and DNA, which causes DNA damage. nih.gov The 5'-triphosphate of a novel 7-deaza-6-methyl-9-β-D-ribofuranosylpurine analogue was found to be an efficient substrate for poliovirus RNA-dependent RNA polymerase and was incorporated into RNA. nih.gov The ability of 7-substituted 7-deazapurine dNTPs to serve as substrates for DNA polymerases is utilized in the enzymatic synthesis of modified DNA. acs.org

Effects on Cancer Cell Proliferation

Derivatives of 7-deazapurine have demonstrated notable cytostatic or cytotoxic effects. nih.gov Specifically, 7-hetaryl-7-deazaadenosines are activated within cancer cells through phosphorylation. nih.gov This activation allows them to be incorporated into both RNA, leading to the inhibition of protein synthesis, and DNA, causing DNA damage. nih.gov The antiproliferative activities of 2,6-diketopiperazines, another class of related compounds, have been evaluated against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov These compounds demonstrated the ability to inhibit proliferation and viability, and induce apoptosis. nih.gov

Significant cytostatic effects have been observed with a considerable number of prepared 7-deazapurine compounds. The most potent among these are the 7-H or 7-F derivatives of 6-furyl- or 6-thienyl-7-deazapurines. These compounds have shown cytostatic activity across multiple cancer cell lines, with a geometric mean 50% growth inhibition concentration (IC50) ranging from 16 to 96 nM. This potency is comparable to or even exceeds that of the nucleoside analogue clofarabine. Preliminary studies into their mechanism of action have shown that they undergo intracellular phosphorylation to mono- and triphosphates and inhibit total RNA synthesis. researchgate.net

In one study, various 2,6-diketopiperazine enantiomers derived from α-amino acids were tested for their impact on the MDA-MB-231 breast cancer cell line. The IC50 values for compounds 1 and the (S)-enantiomers ranged from 4.6 μM to 4.944 mM, while the (R)-enantiomers had IC50 values ranging from 0.021 to 3.639 mM. Flow cytometry analysis indicated that these compounds induced apoptosis, with the percentage of apoptotic cells increasing at 48 hours compared to 24 hours for most compounds. nih.gov

Table 1: Antiproliferative Activity of 2,6-Diketopiperazine (DKP) Derivatives on MDA-MB-231 Cells This table is interactive. Users can sort columns by clicking on the headers.

Compound Enantiomer IC50 (mM) Apoptosis at 24h (%) Apoptosis at 48h (%)
DKP 1 - 4.6 µM - -
DKP 2a S - - -
DKP 2b R lowest - -
DKP 4a S - - -
DKP 5a S - - -
DKP 12a S - - 3% decrease
Range R 0.021 - 3.639 - -
Range S 0.0046 - 4.944 - 54.1 - 76.2

Selective Cytostatic Effect on Tumor Cell Lines vs. Normal Fibroblasts

A noteworthy characteristic of certain deazapurine derivatives is their selective cytostatic effect on tumor cells when compared to normal cells. For instance, novel 3-deazapurine, 7-deazapurine, and alkylated 9-deazapurine derivatives of L-ascorbic or imino-L-ascorbic acid have all demonstrated a selective cytostatic effect on tumor cell lines in comparison to murine embryonal fibroblasts (3T3). researchgate.net This suggests that these compounds are more toxic to cancerous cells than to healthy, non-cancerous cells.

This selectivity is a crucial aspect of cancer therapy, aiming to maximize damage to the tumor while minimizing harm to the patient's healthy tissues. Fibroblasts, a key component of connective tissue, can exist in a normal state or become activated as cancer-associated fibroblasts (CAFs) within the tumor microenvironment. nih.govmdpi.comfrontiersin.org While normal fibroblasts can suppress tumor formation, CAFs often promote tumor growth, proliferation, and invasion. nih.govmdpi.comfrontiersin.org The ability of these deazapurine compounds to selectively target tumor cells over normal fibroblasts is a promising attribute for potential therapeutic agents. researchgate.net

In Vivo Xenograft Models (e.g., metastatic breast tumor MDA-MB-231-LM2)

The in vivo efficacy of deazapurine analogues has been evaluated using xenograft models, which involve transplanting human cancer cells into immunodeficient mice. A particularly relevant model for studying breast cancer metastasis is the MDA-MB-231-LM2 cell line, which is a lung-metastatic derivative of the MDA-MB-231 human breast cancer cell line. mdpi.combiorxiv.orgnih.gov This model allows for the investigation of a compound's ability to inhibit not only primary tumor growth but also the formation of metastases in distant organs like the lungs. mdpi.complos.org

In one such study, a 7-deaza-7-chloro-6-amino-purin-9-yl base analogue, compound 32, was assessed in a metastatic breast tumor xenograft model using MDA-MB-231-LM2 cells. The results were significant, showing that this compound inhibited the growth of the primary tumor and also reduced the formation of lung metastases, as observed through bioluminescence imaging (BLI) analysis. researchgate.net This demonstrates the potential of these compounds to combat cancer progression at multiple stages. researchgate.net The MDA-MB-231 xenograft model is a well-established tool for evaluating the antitumor efficacy of various therapeutic agents. researchgate.net

Antiviral Activities

Activity against RNA Viruses (e.g., Poliovirus, Dengue Virus)

Certain 7-deazapurine ribonucleosides have shown potent antiviral activity against a range of RNA viruses. nih.govresearchgate.net For example, a 6-methyl-7-deaza analogue of adenosine (B11128) demonstrated the ability to potently inhibit the replication of both Poliovirus (PV) and Dengue virus (DENV) in vitro. nih.gov In a DENV replicon assay, this compound was the most potent inhibitor, with a 50% inhibitory concentration (IC50) of 0.88 µM. nih.gov Another study reported that 7-deazaadenosine nucleosides with ethynyl (B1212043) or small hetaryl groups at the 7-position exhibited (sub)micromolar antiviral activities against Dengue virus, among others. researchgate.net However, these particular compounds also showed significant cytotoxicity. researchgate.net

The mechanism of action for some of these compounds involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). Modified triphosphates of these nucleosides have been shown to inhibit viral RdRps at micromolar concentrations by being incorporated into the growing RNA chain and subsequently terminating its extension. nih.govresearchgate.net

Table 2: Antiviral Activity of a 6-Methyl-7-deazaadenosine Analogue (Compound 6) This table is interactive. Users can sort columns by clicking on the headers.

Virus Assay Cell Line Endpoint IC50 (µM)
Poliovirus (PV) Plaque Assay HeLa S3 Viral Titer Reduction -
Dengue Virus (DENV) Replicon Assay BHK-21 Luciferase Activity 0.88

Activity against DNA Viruses (e.g., HSV-1, HCMV, Hepatitis C Virus)

Analogues of 7-deazapurine have also been investigated for their activity against DNA viruses. The human herpesviruses, such as Herpes Simplex Virus-1 (HSV-1) and Human Cytomegalovirus (HCMV), are significant pathogens that establish lifelong latent infections. nih.govfrontiersin.orgsacace.comnih.gov A 3-deazapurine derivative of L-ascorbic acid demonstrated notable activity against two laboratory-adapted strains of HCMV (AD-169 and Davis). researchgate.net Its potency was comparable to the established anti-HCMV drug ganciclovir, and importantly, it did not show cytotoxic effects on normal human embryonal lung (HEL) cells. researchgate.net Another related compound, a dideazanucleoside analog, also showed promising activity against HCMV. researchgate.net

Hepatitis C virus (HCV), a member of the Flaviviridae family, is technically an RNA virus but is often discussed in the context of broad-spectrum antiviral research that includes DNA viruses. google.com Several α- and β-7-deazapurine nucleoside analogs have exhibited modest anti-HCV activity. researchgate.net However, their corresponding 5'-triphosphates demonstrated potent inhibitory effects against both wild-type and a mutant (S282T) form of the HCV polymerase. researchgate.net The lack of significant anti-HCV activity from the nucleoside and its phosphoramidate (B1195095) prodrugs in cellular assays was attributed to insufficient intracellular phosphorylation. researchgate.net

Hepatitis C Virus (HCV) Polymerase Inhibition (Wild-type and Mutant)

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus, known as NS5B, is a key target for antiviral drug development. plos.orgmdpi.comnih.govmdpi.com The inhibition of this enzyme prevents the replication of the viral genome. mdpi.comnih.gov Research into 7-deazapurine analogues has revealed their potential as HCV polymerase inhibitors.

Specifically, the 5'-triphosphate forms of certain 7-deazapurine nucleosides have been shown to be potent inhibitors of both the wild-type HCV polymerase and the S282T mutant version. researchgate.net The S282T mutation is a known resistance-associated variant that can reduce the efficacy of some nucleoside inhibitors. The ability of these compounds to inhibit the mutant polymerase is therefore a significant finding. However, a major challenge identified in this research was the inefficient conversion of the parent nucleosides and their phosphoramidate prodrugs into the active 5'-triphosphate form within liver cells (Huh-7 cells). researchgate.net This indicates that while the active form of the drug is effective, its delivery and metabolic activation within the target cells are critical hurdles that need to be overcome for these compounds to be effective anti-HCV agents. researchgate.net

Antikinetoplastid Activity (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum)

Kinetoplastid parasites, the causative agents of debilitating neglected tropical diseases such as Human African Trypanosomiasis (HAT), Chagas disease, and leishmaniasis, are unable to synthesize purines de novo. uantwerpen.beuantwerpen.benih.gov This metabolic vulnerability makes them susceptible to purine (B94841) nucleoside analogues. nih.govnih.govnih.gov

A series of 7-methyl-7-deazapurine ribonucleosides with various substituents at the 6-position have demonstrated significant activity against Trypanosoma brucei brucei and T. b. gambiense, the subspecies causing HAT. nih.gov Many of these compounds show activity at submicromolar or even nanomolar concentrations with low cytotoxicity, making them promising candidates for further drug development. nih.govuochb.cz The 6-alkoxy derivatives, in particular, have been identified as the most active compounds, exhibiting inhibition in the nanomolar range. uochb.cz

Similarly, 7-modified 6-methyl tubercidin derivatives have been evaluated for their efficacy against a range of kinetoplastid parasites. uantwerpen.beuantwerpen.benih.gov Analogues such as the 7-ethyl and 7-chloro derivatives have shown broad-spectrum activity against Trypanosoma cruzi, Leishmania infantum, Trypanosoma brucei brucei, and T. b. rhodesiense. uantwerpen.beuantwerpen.benih.gov The 7-chloro analogue, in particular, displayed superior activity against L. infantum compared to the standard drug miltefosine, with no apparent cytotoxicity. uantwerpen.be

Further structure-activity relationship (SAR) studies on 3'-deoxytubercidin, a lead compound for central-nervous-stage HAT, revealed that modifications at the C7 position of the purine ring were well-tolerated. nih.gov The introduction of a 7-substituent was found to increase the affinity for the P1 nucleoside transporter by up to 10-fold while maintaining high affinity for the P2 aminopurine transporter. nih.gov This is significant as reduced dependence on the P2 transporter was observed in strains resistant to other drugs like pentamidine (B1679287) and diminazene. nih.gov

In the context of Chagas disease, caused by T. cruzi, and leishmaniasis, caused by Leishmania species, N6-mono-substitution of the 6-amino group of tubercidin with short alkyl groups has been shown to elicit potent and selective antitrypanosomal and antileishmanial activity. nih.gov The methyl analogue, in particular, demonstrated the best in vitro activity against both T. cruzi and L. infantum with high selectivity. nih.gov

The introduction of a 3'-fluoro substituent in 7-deazapurine nucleosides has also been explored as a promising modification for developing antiparasitic agents. nih.gov Several 3'-deoxy-3'-fluororibofuranosyl and 3'-deoxy-3'-fluoroxylofuranosyl nucleosides have shown potent activity against T. cruzi and T. brucei. nih.gov

Table 1: Antikinetoplastid Activity of Selected 7-Deazapurine Analogues This table is interactive. You can sort and filter the data.

Compound Class Target Organism(s) Key Findings Reference(s)
6-Substituted 7-methyl-7-deazapurine ribonucleosides Trypanosoma brucei brucei, T. b. gambiense 6-alkoxy derivatives are most active (nanomolar inhibition). nih.govuochb.cz
7-Modified 6-methyl tubercidin derivatives T. cruzi, L. infantum, T. b. brucei, T. b. rhodesiense 7-ethyl and 7-chloro analogues show broad-spectrum activity. uantwerpen.beuantwerpen.benih.gov
3'-Deoxytubercidin analogues Trypanosoma brucei C7-substituents increase affinity for P1 nucleoside transporter. nih.gov
N6-Substituted tubercidin analogues Trypanosoma cruzi, Leishmania infantum N6-methyl analogue shows potent and selective activity. nih.gov
3'-Fluoro-7-deazapurine nucleosides Trypanosoma cruzi, Trypanosoma brucei 3'-fluoro modification leads to potent antiparasitic activity. nih.gov

Anti-Mycobacterial Activity (Mycobacterium tuberculosis Adenosine Kinase Inhibition)

Adenosine kinase (ADK) from Mycobacterium tuberculosis (Mtb) has been identified as a promising target for the development of new anti-mycobacterial drugs. nih.gov A number of 7-(het)aryl-7-deazaadenine ribonucleosides have been screened for their ability to inhibit Mtb ADK. nih.gov This screening led to the identification of specific inhibitors with micromolar antimycobacterial activity and low cytotoxicity. nih.gov

Interestingly, X-ray crystallography studies of Mtb and human ADKs in complex with 7-ethynyl-7-deazaadenosine revealed differences in how the inhibitor interacts with the adenosine binding sites of the two enzymes. nih.gov Furthermore, 1D (1H) STD NMR experiments showed that these inhibitors can bind to both the ATP and adenosine binding sites of Mtb ADK, while they preferentially bind to the adenosine site of the human enzyme. nih.gov This differential binding, along with the fact that inhibitor binding to the adenosine site of Mtb ADK leads to a less catalytically competent conformation, helps to explain the lack of phosphorylation of these 7-substituted-7-deazaadenosines and their selective action. nih.gov

Additionally, 6-alkyl-, 6-aryl-, or 6-hetaryl-7-deazapurine ribonucleosides have been identified as potent inhibitors of both human and mycobacterial ADK. rsc.org While several of these derivatives with bulky substituents at the 6-position were non-cytotoxic and selectively inhibited Mtb ADK, they were largely inactive in whole-cell assays against Mycobacterium bovis. rsc.org However, 6-methyl-7-deazapurine ribonucleoside was found to be a potent antimycobacterial agent. rsc.org Halogenated 3-deazapurine derivatives have also shown a strong ability to be substrates for Mycobacterium tuberculosis adenosine kinase. nih.govkuleuven.be

Mechanism of Antiviral Action

Lethal mutagenesis is an antiviral strategy that aims to extinguish a virus by increasing its mutation rate during replication. mdpi.com This is often achieved using mutagenic nucleoside analogues. mdpi.comcaltech.edu Some N-6-substituted purine analogues have been shown to reduce the titer of poliovirus and coxsackievirus B3 by over 1,000-fold in a single passage, with a corresponding increase in transition mutation frequency of up to 65-fold. caltech.edu Kinetic analyses indicated that these analogues were ambiguously templated by the viral polymerase with greater efficiency than the known mutagen ribavirin. caltech.edu

However, not all 7-deazapurine analogues act via this mechanism. For instance, a novel 7-deaza derivative of 6-methyl-9-β-D-ribofuranosylpurine, which is a potent inhibitor of poliovirus and dengue virus replication, was found not to increase the frequency of viral mutagenesis compared to ribavirin. nih.gov Mechanistic studies of its 5'-triphosphate metabolite revealed that it is an efficient substrate for the poliovirus RNA-dependent RNA polymerase (RdRP) and is incorporated into RNA, mimicking both ATP and GTP, but does not act as a lethal mutagen. scispace.com

Modified 7-deazaadenine ribonucleoside triphosphates have been shown to inhibit viral RdRPs at micromolar concentrations by being incorporated into the growing RNA chain and causing chain termination. nih.gov

The biological activity of many nucleoside analogues, including 7-deazapurine derivatives, is dependent on their intracellular phosphorylation to the corresponding mono-, di-, and triphosphates. nih.govresearchgate.netnih.gov For example, the natural product tubercidin, a 7-deazapurine analogue, is phosphorylated intracellularly to its triphosphate form, which is then incorporated into DNA and RNA. nih.gov

The importance of this phosphorylation step is highlighted by the observation that methylation of the 5'-hydroxyl group of a potent antiviral 7-deaza-6-methyl-9-β-D-ribofuranosylpurine analogue completely abolished its antiviral activity. scispace.com This suggests that the generation of a biologically active phosphorylated metabolite is crucial. scispace.com Similarly, the most promising cytostatic 7-hetaryl-7-deazaadenosines are activated in cancer cells through phosphorylation. nih.gov

Enzyme Inhibition Studies

Purine Nucleoside Phosphorylase (PNP) Inhibition (E. coli PNP)

Escherichia coli purine nucleoside phosphorylase (PNP) is an enzyme that catalyzes the reversible phosphorolysis of purine nucleosides. scispace.comfrontiersin.orgfrontiersin.org A series of 7-deazapurine 2'-deoxyribofuranosides have been investigated as potential inhibitors of this enzyme. nih.gov These compounds were found to be non-cleavable competitive inhibitors with respect to the nucleoside substrate 7-methylguanosine. nih.gov

While most of the tested nucleosides showed weak inhibition, certain substitutions at the 2, 6, and 7 positions of the base significantly enhanced their affinity for the E. coli enzyme. nih.gov The most potent inhibitors identified were 6-chloro- and 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosides, with inhibition constants (Ki) of 2.4 µM and 2.3 µM, respectively. nih.gov Several other derivatives also demonstrated good inhibitory activity, with Ki values in the range of 5-50 µM. nih.gov Generally, the inhibition constants for these 7-deazapurine nucleosides are several-fold lower than those of their purine counterparts, indicating that the 7-deaza modification is a promising strategy for developing potent, non-cleavable inhibitors of E. coli PNP. nih.gov

Table 2: Inhibition of E. coli PNP by 7-Deazapurine 2'-Deoxyribofuranosides This table is interactive. You can sort and filter the data.

Compound Inhibition Type Ki (µM) Reference(s)
6-chloro-7-deazapurine 2'-deoxyribofuranoside Competitive 2.4 nih.gov
2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside Competitive 2.3 nih.gov
Other substituted 7-deazapurine 2'-deoxyribofuranosides Competitive 5-50 nih.gov
Non-Cleavable Competitive Inhibition

A key feature of 7-deazapurine nucleosides is their ability to act as non-cleavable competitive inhibitors of enzymes like E. coli purine nucleoside phosphorylase (PNP). scispace.comnih.gov The enzymatic phosphorolysis and acid hydrolysis of the glycosidic bond in purine nucleosides typically require protonation of the N(7) position of the purine ring. scispace.com In 7-deazapurine analogues, the replacement of the nitrogen atom at this position with a carbon atom prevents this necessary protonation, rendering the glycosidic bond resistant to cleavage. scispace.com

Studies on a series of 7-deazapurine 2'-deoxyribofuranosides have demonstrated their inhibitory properties against E. coli PNP. nih.gov While many of these nucleosides exhibit weak inhibition, certain substitutions at the 2, 6, and 7 positions of the 7-deazapurine base significantly improve their affinity for the enzyme. nih.gov For instance, 6-chloro- and 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosides have shown potent competitive inhibition with Ki values of 2.4 µM and 2.3 µM, respectively. nih.gov This competitive inhibition occurs with respect to the nucleoside substrate. nih.gov

Resistance to Acid Hydrolysis and Enzymatic Phosphorolysis

The structural modification in 7-deazapurine nucleosides, specifically the C-N glycosidic bond, confers significant stability against both acid-catalyzed hydrolysis and enzymatic phosphorolysis. scispace.com The mechanism for both of these cleavage reactions involves the protonation of the N(7) atom of the purine ring, a step that is impossible for 7-deazapurine analogues due to the presence of a carbon atom at this position. scispace.com This inherent resistance to cleavage makes them non-cleavable analogues of their corresponding purine nucleosides. scispace.com Consequently, none of the tested 7-deazapurine 2'-deoxyribofuranosides have shown any substrate activity with E. coli purine nucleoside phosphorylase. nih.gov

Implications for Drug Metabolism and Oral Administration

The stability of 7-deazapurine nucleosides against enzymatic degradation has important implications for drug metabolism and the potential for oral administration. scispace.com The primary site for the metabolism of many drugs is the liver, where enzymes like the cytochrome P-450 family can inactivate them. msdmanuals.com For nucleoside-based drugs, degradation by phosphorylases in the digestive system can significantly reduce their efficacy when administered orally. scispace.com The resistance of the glycosidic bond in 7-deazapurine nucleosides to both acid hydrolysis and enzymatic phosphorolysis suggests they could bypass this degradation, potentially leading to improved bioavailability after oral administration. scispace.com

Adenosine Kinase (ADK) Inhibition

Adenosine kinase (ADK) is a crucial enzyme that regulates the intracellular concentration of adenosine by phosphorylating it to adenosine monophosphate (AMP). wikipedia.org This enzyme is a target for the development of various therapeutic agents. wikipedia.org Many 7-deazaadenosine derivatives have been identified as potent inhibitors of adenosine kinases. nih.gov

Selective Inhibition of Mycobacterium tuberculosis ADK vs. Human ADK

Analogues of 7-deazapurine have demonstrated selective inhibition of adenosine kinase from Mycobacterium tuberculosis (Mtb ADK) over the human isoform (hADK). researchgate.netnih.gov Screening of 7-(het)aryl-7-deazaadenine ribonucleosides revealed specific inhibitors of Mtb ADK with micromolar antimycobacterial activity and low cytotoxicity. nih.gov Structural studies using X-ray crystallography have shown differences in how these inhibitors interact with the adenosine binding sites of Mtb ADK and hADK. nih.gov Furthermore, 1D ¹H STD NMR experiments have indicated that these inhibitors can bind to both the adenosine and ATP binding sites of Mtb ADK, while they preferentially bind to the adenosine site of hADK. nih.gov This differential binding mode, along with the formation of a less catalytically competent conformation of Mtb ADK upon inhibitor binding, contributes to the selective inhibition and lack of phosphorylation of these 7-substituted-7-deazaadenosines. nih.gov

Modulation of Adenosine Receptors

Adenosine receptors, which are G protein-coupled receptors, are involved in a wide array of physiological processes. nih.gov

Antagonistic Activity against Adenosine Receptors

Certain 2,6-disubstituted 7-deazapurine ribonucleosides have been found to exhibit antagonistic activity at adenosine receptors. d-nb.info Specifically, some 2-arylethynyl-6-(benzofuran-2-yl)-7-deazapurine ribonucleosides have shown weak antagonistic effects on the A1, A2A, and A3 adenosine receptors. d-nb.info Interestingly, none of the tested compounds displayed any agonistic activity. d-nb.info The presence of a monoaryl group attached via an ethynyl linker at the 2-position appeared to be important for this activity, as derivatives with bulkier aryl groups at this position were inactive. d-nb.info

Structure-Activity Relationships for Receptor Binding

The affinity of 2,6-disubstituted 7-deazapurine ribonucleosides for adenosine receptors is a key area of investigation. Systematic studies have revealed that modifications at both the 2- and 6-positions of the 7-deazapurine core can significantly influence their receptor binding profiles. imtm.cz

A series of novel 2,6-disubstituted 7-deazapurine ribonucleosides were synthesized to explore their potential as modulators of adenosine receptors. imtm.cz These compounds, featuring various aryl and hetaryl groups at position 6, and aryl or arylethynyl groups at position 2, were evaluated for their antagonistic activity against a panel of adenosine receptors. imtm.czd-nb.info While many of the synthesized compounds exhibited moderate cytotoxic activity against several cancer cell lines, their antagonistic activity at adenosine receptors was generally low. imtm.czd-nb.info

CompoundSubstituent at C2Substituent at C6ReceptorAntagonistic Activity (Ki, nM or % inhibition)
Analogue 1ArylethynylHetarylA1Low micromolar
Analogue 2ArylHetarylA2aLow micromolar
Analogue 3ArylethynylHetarylA3Low micromolar

Epigenetic Enzyme Modulation

Modulation of DOT1L-Mediated Protein Methylation

A significant area of research for 7-deazapurine analogues has been their ability to inhibit histone methyltransferases, particularly DOT1L (Disruptor of Telomeric Silencing 1-Like). mdpi.comfrontiersin.org DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a modification linked to transcriptional activation and the pathogenesis of certain cancers, such as MLL-rearranged leukemia. nih.govrsc.orgresearchgate.net

Substituted purine and 7-deazapurine compounds have been developed as potent inhibitors of DOT1L. mdpi.com These inhibitors are often designed as analogues of the natural cofactor S-adenosyl-L-methionine (SAM). rsc.org The 7-deazapurine core serves as a key structural motif in several potent DOT1L inhibitors. acs.org

Prominent examples include EPZ004777 and its successor, pinometostat (B612198) (EPZ-5676). mdpi.comresearchgate.net EPZ-5676, an aminonucleoside inhibitor, demonstrates a high degree of potency with a Ki value of ≤0.08 nM and exhibits over 37,000-fold selectivity for DOT1L against a panel of other protein methyltransferases. nih.govmdpi.com This compound has been shown to inhibit cellular H3K79 methylation and selectively kill leukemia cells with MLL rearrangements. nih.gov Another potent inhibitor, Dia2, also demonstrates nanomolar efficacy against DOT1L. mdpi.com

Table 2: Inhibitory Activity of Selected 7-Deazapurine Analogues against DOT1L

CompoundDOT1L Inhibition (IC50/Ki)Cellular H3K79me2 Inhibition (IC50)Reference
EPZ0047770.74 nM (IC50)84 nM (MV4-11 cells) researchgate.netmdpi.com
Pinometostat (EPZ-5676)≤0.08 nM (Ki)3.5 nM (MV4-11 cells) nih.govmdpi.com
Dia23.2 ± 0.9 nM (IC50)Not specified mdpi.com
A20.00074 µM (IC50)Not specified google.com.pg
A30.00073 µM (IC50)Not specified google.com.pg
A50.00059 µM (IC50)Not specified google.com.pg

Nucleoside Transport Inhibition

Inhibition of hENT1 (Human Equilibrative Nucleoside Transporter 1)

The human equilibrative nucleoside transporter 1 (hENT1) is a crucial protein for the cellular uptake of nucleosides and nucleoside-derived drugs. fiu.edu Inhibition of hENT1 can modulate adenosine signaling and the efficacy of anticancer and antiviral therapies. researchgate.netsemanticscholar.org

Derivatives of 7-deazapurine nucleosides have been investigated as inhibitors of hENT1. For example, 6-N-benzylated derivatives of the 7-deazapurine nucleoside antibiotic tubercidin have been synthesized and evaluated for their ability to inhibit hENT1. fiu.edu While these compounds showed some type-specific inhibition of cancer cell proliferation, their inhibition of hENT1-mediated uridine (B1682114) transport was found to be weak. fiu.edu This suggests that while the 7-deazapurine scaffold can be a basis for hENT1 inhibitors, the specific substitutions are critical for potent activity.

Table 3: hENT1 Inhibitory Activity of Selected 7-Deazapurine Analogues (Note: Specific Ki or IC50 values for this compound analogues were not available. The table below reflects the qualitative findings for related compounds.)

CompoundBase StructureModificationhENT1 InhibitionReference
6-N-benzyltubercidinTubercidin6-N-benzylWeak fiu.edu
6-N-(4-nitrobenzyl)tubercidinTubercidin6-N-(4-nitrobenzyl)Weak fiu.edu

Structure-Activity Relationship (SAR) Studies

Impact of Substituents at Positions 2, 6, and 7 on Biological Activity

The biological activity of 7-deazapurine nucleosides is highly dependent on the nature and position of substituents on the heterocyclic core. Extensive SAR studies have been conducted to understand the influence of modifications at positions 2, 6, and 7.

Position 2: Introduction of substituents at the 2-position of 6-(hetero)aryl-7-deazapurine ribonucleosides has been shown to significantly affect their biological profile. A study involving the introduction of chloro, fluoro, amino, or methyl groups at position 2 resulted in a complete loss of the cytotoxic activity that was observed in the parent compounds. nih.gov However, these 2-substituted derivatives were found to be potent and selective inhibitors of Mycobacterium tuberculosis adenosine kinase, although their whole-cell antimycobacterial activity was only moderate. nih.gov

Position 6: The substituent at the 6-position plays a crucial role in determining the cytotoxic and antimicrobial activities. For 6-substituted-7-deazapurine ribonucleosides, the cytotoxicity is strongly influenced by the bulkiness of the substituent. rsc.org Derivatives with five-membered heterocycles at position 6 tend to be the most active, while those with bulky aryl groups are generally less cytotoxic. rsc.org In another study, replacing the 6-amino group of a 7-aryl-7-deazapurine nucleoside with a 6-methyl group retained anti-trypanosomal activity but improved selectivity against mammalian cells. dntb.gov.uaresearchgate.net

Position 7: The 7-position of the 7-deazapurine scaffold offers a valuable site for modification, as substituents at this position can project into the major groove of DNA or RNA, influencing interactions with enzymes. nih.gov In a series of 6-substituted 7-deazapurine ribonucleosides, those bearing a furyl or ethynyl group at position 7 displayed significant cytotoxicity at low nanomolar concentrations. acs.orgnih.gov Conversely, the introduction of 7-arylsulfanyl groups on the 7-deazapurine base led to micromolar cytostatic activities, while the corresponding ribonucleosides were largely inactive. rsc.org For anti-trypanosomal activity, 7-aryl substitution has proven beneficial, with the 7-(4-chlorophenyl) analogue showing promise in in vivo models. dntb.gov.ua

The interplay between substituents at these three positions is complex. For example, in the context of 2,6-disubstituted 7-deazapurine ribonucleosides, while some combinations lead to moderate cytotoxicity, they often result in low antagonistic activity at adenosine receptors. imtm.czd-nb.info

Role of Sugar Moiety Modifications (e.g., 2',3'-dideoxy, 3'-fluoro)

Modifications to the sugar moiety of 7-deazapurine nucleosides play a critical role in defining their biological activity, stability, and cytotoxicity. The introduction of substituents such as 2',3'-dideoxy and 3'-fluoro has been a key strategy in developing analogues with improved therapeutic potential.

The synthesis of 7-deazapurine 2',3'-dideoxyribonucleosides has been accomplished using protocols similar to those for 2'-deoxyribonucleosides. researchgate.net These modifications are significant as they can alter how the nucleoside analogue interacts with viral or cellular enzymes, often acting as chain terminators in DNA or RNA synthesis.

The introduction of a fluorine atom at the 3'-position of the sugar ring has been extensively studied. researchgate.netuantwerpen.benih.gov Research indicates that a 3'-fluoro substituent is a promising modification for the discovery of antiparasitic nucleosides. researchgate.netuantwerpen.benih.gov Specifically, 3'-deoxy-3'-fluororibonucleosides derived from 7-deazaadenine have shown potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. researchgate.netsci-hub.se The most active in this class were the 7-bromo- and 7-iodo-derivatives, which displayed activity in the double-digit nanomolar range against T. b. brucei and T. b. gambiense without associated cytotoxicity. researchgate.netsci-hub.se A noteworthy finding is that the replacement of the 3'-hydroxyl group with fluorine can significantly reduce the cytotoxicity observed in the parent ribonucleoside analogues. sci-hub.se Furthermore, antiviral nucleosides containing a 3'-fluoro group on a 2',3'-unsaturated sugar moiety have been shown to possess an increased stabilization of the glycosyl bond. nih.gov

ModificationEffectBiological Activity NotedReference
2',3'-dideoxy Can act as a DNA/RNA chain terminator.Antiviral, Anticancer researchgate.net
3'-fluoro Can enhance antiparasitic activity and reduce cytotoxicity.Antikinetoplastid, Antitrypanosomal researchgate.net, sci-hub.se, uantwerpen.be, nih.gov
3'-fluoro (on 2',3'-unsaturated sugar) Increases the stability of the glycosidic bond.Antiviral (HIV) nih.gov

Influence of Halogenation on Duplex Stability and Glycosidic Bond Stability

Halogenation of the 7-deazapurine core, particularly at the 7-position, has a marked influence on the physicochemical properties of the nucleosides, significantly affecting both DNA duplex stability and the stability of the glycosidic bond.

Studies involving hybridization experiments with 12-mer duplexes have consistently shown that incorporating 7-halogenated 7-deazapurine nucleosides enhances the stability of the DNA duplex. researchgate.netnih.govoup.com This stabilizing effect is observed in both antiparallel and parallel DNA structures. nih.govoup.com For example, the incorporation of 7-halogenated 7-deazapurin-2,6-diamine derivatives causes a significant increase in the melting temperatures (Tm) of DNA duplexes compared to their non-functionalized counterparts. tandfonline.com This increased stability is attributed to the lipophilic and electron-withdrawing nature of the halogen substituents. seela.net

Table: Effect of 7-Halogenation on DNA Duplex Stability Data derived from hybridization experiments of duplexes with the sequence 5'-d(GCT GAG XAT GGC)-3' paired with its complementary strand, where X is the modified nucleoside.

Modified Nucleoside (X)Halogen at C7ΔTm (°C) vs. Unmodified (dA)Reference
7-deaza-dANone0 tandfonline.com
7-Cl-7-deaza-dAChloro+4 tandfonline.com
7-Br-7-deaza-dABromo+5 tandfonline.com
7-I-7-deaza-dAIodo+6 tandfonline.com

Drug Metabolism and Pharmacokinetic Considerations

The successful development of a 7-deazapurine analogue into a clinical candidate is heavily dependent on its metabolic fate and pharmacokinetic properties. Key considerations include its stability in the presence of metabolic enzymes and its efficacy when administered through practical routes, such as orally.

Microsomal Stability Assays

Microsomal stability assays are a standard in vitro method used early in drug discovery to assess the metabolic stability of compounds in the presence of liver enzymes, primarily cytochrome P450s. evotec.comnih.gov These assays measure the rate at which a compound is metabolized by liver microsomes from various species (e.g., mouse, rat, human), providing an estimate of its intrinsic clearance. evotec.comnih.gov

Several 7-deazapurine analogues have been subjected to these assays to predict their in vivo stability. For instance, studies on 7-modified 6-methyl tubercidin derivatives revealed that certain analogues, including the 7-chloro derivative, are sufficiently stable in mouse, rat, and human liver microsomes to justify further in vivo evaluation. nih.gov Similarly, a 3'-deoxy-7-deazapurine analogue was found to be metabolically stable after incubation with mouse, rat, and human S9 microsomal fractions, which is defined as having ≥50% of the parent compound remaining after a 30-minute incubation. researchgate.net The favorable in vitro metabolic stability of a 6-methyl-7-(2-pyridyl)-7-deazapurine ribonucleoside analogue encouraged its progression to in vivo studies. nih.gov Another lead compound, a 7-aryl-7-deazapurine 3′-deoxyribonucleoside, also demonstrated desirable drug-like properties, including good in vitro metabolic stability. oup.com These findings highlight that appropriate structural modifications to the 7-deazapurine scaffold can lead to compounds with favorable metabolic profiles.

Compound ClassSpecies MicrosomesStability OutcomeReference
7-Chloro-6-methyl-7-deazapurine RibonucleosideMouse, Rat, HumanSufficiently stable for in vivo follow-up nih.gov
3'-Deoxy-7-deazapurine AnalogueMouse, Rat, Human (S9 fraction)Metabolically stable (≥50% remaining at 30 min) researchgate.net
6-Methyl-7-(2-pyridyl)-7-deazapurine RibonucleosideNot specifiedFavorable in vitro metabolic stability nih.gov
7-Aryl-7-deazapurine 3'-deoxyribonucleosideNot specifiedGood in vitro metabolic stability oup.com

Oral Administration Efficacy in Animal Models

For a drug to be widely accessible and convenient for patients, oral bioavailability is a highly desirable property. Animal models are essential for determining if a compound can be effectively absorbed from the gastrointestinal tract and exert its therapeutic effect. google.comnih.gov

Several 7-deazapurine analogues have shown promise in this regard. One study focused on a 7-aryl-7-deazapurine 3′-deoxyribonucleoside derivative for Chagas' disease, which demonstrated good oral bioavailability and an acceptable safety and efficacy profile in mouse models of T. cruzi infection. oup.com Another compound, NITD008, a 7-deazapurine adenosine analogue, was found to be orally available and effective in reducing viral loads in a mouse model of dengue virus, although its clinical development was halted by toxicity issues observed during longer treatment regimens. nih.gov In a different study, oral administration of a 7-deazapurine analogue for five consecutive days in a mouse model of acute Chagas disease led to a significant dose-dependent reduction in peak parasitemia levels and increased the survival rates of the animals. researchgate.net These examples underscore that 7-deazapurine nucleosides can be designed to have good oral efficacy, making them attractive candidates for further development.

Table: In Vivo Efficacy of an Orally Administered 7-Deazapurine Analogue in a Chagas Disease Mouse Model

Oral Dosage (mg/kg/day)Reduction in Peak ParasitemiaAnimal Survival RateReference
12.575%83% researchgate.net
2589%67% researchgate.net
5096%Not specified (toxic) researchgate.net

Applications and Emerging Research Areas for 2,6 Dimethoxy 7 Deazapurine and Derivatives

Development of Therapeutic Agents

The 7-deazapurine core is a key component in the design of various therapeutic agents, with modifications at the 2, 6, and 7 positions leading to compounds with antiviral, anticancer, antiprotozoal, and immunosuppressive properties. nih.govwipo.int

Derivatives of 7-deazapurine have shown promise as antiviral agents, particularly against RNA viruses. nih.gov For instance, 2,6-disubstituted 7-deazapurine ribonucleosides have been synthesized and evaluated for their antiviral effects. gumed.edu.pluochb.cz Some of these compounds have demonstrated moderate activity against Hepatitis C virus (HCV). researchgate.netuochb.cz The mechanism of action for some 7-deazapurine derivatives involves the inhibition of viral RNA-dependent RNA polymerases. nih.gov

Key findings in this area include:

A series of 7-substituted 7-deazaadenine ribonucleosides and their corresponding triphosphates have been shown to inhibit viral RNA-dependent RNA polymerases. nih.gov

Specifically, 7-deazaadenosine derivatives with small hetaryl groups at position 7 exhibited submicromolar antiviral activities. nih.gov

Thieno-fused 7-deazapurine ribonucleosides have also shown some antiviral activity against HCV. acs.org

A 2,6-difluoro-3-chloro-3-deazapurine derivative of L-ascorbic acid displayed a significant antiviral effect against cytomegalovirus (CMV) replication. kuleuven.be

In the context of the COVID-19 pandemic, novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs have been designed as potential inhibitors of SARS-CoV-2 replication, with one compound showing potent activity against both wild-type and BA.5 strains of the virus. nih.gov

Table 1: Antiviral Activity of Selected 7-Deazapurine Derivatives

Compound/Derivative Class Virus Activity/Finding
2,6-Disubstituted 7-deazapurine ribonucleosides Hepatitis C Virus (HCV) Moderate anti-HCV activity. researchgate.net
Thieno-fused 7-deazapurine ribonucleosides Hepatitis C Virus (HCV) Some antiviral activity observed. acs.org
7-Substituted 7-deazaadenosine ribonucleosides Dengue, Zika, TBEV, WNV, SARS-CoV-2 Inhibition of viral RNA-dependent RNA polymerases. nih.gov
2,6-Difluoro-3-chloro-3-deazapurine-L-ascorbic acid derivative Cytomegalovirus (CMV) Prominent antiviral effect with an EC50 value of 8.94 μM. kuleuven.be
2'-Deoxy-2'-spirooxetane-7-deazapurine nucleoside analog (11q) SARS-CoV-2 Potent inhibitory activity with IC50 values of 0.14 μM (wild-type) and 0.36 μM (BA.5). nih.gov

The 7-deazapurine scaffold is a prominent feature in the design of anticancer and cytostatic agents. nih.gov Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. gumed.edu.pld-nb.info The mechanism for some of these compounds involves phosphorylation within cancer cells and subsequent incorporation into DNA and RNA, leading to cellular damage and apoptosis. nih.govresearchgate.net

Notable research findings include:

Several 2,6-disubstituted 7-deazapurine ribonucleosides have shown moderate cytotoxic activity against multiple cancer cell lines. gumed.edu.pld-nb.info

7-(Het)aryl-7-deazapurine ribonucleosides have been identified as potent cytostatic agents. nih.gov

Thieno-fused 7-deazapurine ribonucleosides, particularly 6-methoxy, 6-methylsulfanyl, and 6-methyl derivatives, have exhibited low micromolar or submicromolar cytostatic activities against a broad panel of cancer cell lines. uochb.czacs.org

A 2,6-dimethoxy-9-deazapurine derivative of L-ascorbic acid showed potent antiproliferative effects against several cancer cell lines. kuleuven.beresearchgate.net

A hybrid compound incorporating 7-deazapurine and isatin (B1672199) demonstrated potent cytotoxic effects against four cancer cell lines and inhibited several protein kinases. mdpi.com

Table 2: Anticancer and Cytostatic Activity of Selected 7-Deazapurine Derivatives

Compound/Derivative Class Cancer Cell Line(s) Activity/Finding
2,6-Disubstituted 7-deazapurine ribonucleosides Various Moderate cytotoxic activity. gumed.edu.pld-nb.info
6-Substituted 7-(het)aryl-7-deazapurine ribonucleosides Various Some derivatives showed significant cytotoxicity at low nanomolar concentrations. hud.ac.uk
Thieno-fused 7-deazapurine ribonucleosides Broad panel Low micromolar or submicromolar cytostatic activities. uochb.czacs.org
2,6-Dimethoxy-9-deazapurine L-AA derivative CEM/0, L1210/0 Strong antiproliferative effect with IC50 values of 4.1 μM and 4.4 μM, respectively. kuleuven.beresearchgate.net
7-Deazapurine-isatin hybrid (compound 5) HepG2, MCF-7, MDA-MB-231, HeLa Potent antiproliferative activity with IC50 values ranging from 1.98 to 6.11 µM. mdpi.com

The purine (B94841) salvage pathway is essential for the survival of certain protozoan parasites, making it an attractive target for drug development. acs.orgnih.gov Consequently, 7-deazapurine derivatives have been investigated as potential antiprotozoal agents.

Key research in this area has shown:

Derivatives of 7-deazapurine have been explored as potential treatments for kinetoplastid infections like Chagas disease and leishmaniasis. nih.govnih.gov

7-Aryl-7-deazapurine-3'-deoxy-ribofuranosyl nucleosides have demonstrated potent in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.orgnih.gov

A series of 7-methyl-7-deazapurine ribonucleosides, particularly 6-alkoxy derivatives, displayed significant antitrypanosomal activity at nanomolar concentrations with low toxicity. uochb.cz

The introduction of a 3'-fluoro substituent in 7-deazapurine nucleosides has led to the discovery of several analogs with potent activity against T. cruzi and Trypanosoma brucei. nih.gov

Table 3: Antiprotozoal Activity of Selected 7-Deazapurine Derivatives

Compound/Derivative Class Protozoan Parasite Activity/Finding
7-Aryl 7-deazapurine 3′-deoxy-ribofuranosyl nucleosides Trypanosoma cruzi Potent in vitro activity. acs.orgnih.gov
6-Substituted 7-methyl-7-deazapurine ribonucleosides Trypanosoma brucei Nanomolar inhibition, particularly by 6-alkoxy derivatives. uochb.cz
3'-Fluoro-7-deazapurine nucleosides Trypanosoma cruzi, Trypanosoma brucei Potent activity discovered in several analogs. nih.gov
7-Modified 6-methyl tubercidin (B1682034) derivatives T. cruzi, L. infantum, T. b. brucei, T. b. rhodesiense Identification of broad-spectrum antikinetoplastid agents. nih.gov

While the direct immunosuppressive activity of 2,6-dimethoxy-7-deazapurine is not extensively documented, related purine analogs are known to possess such properties. For instance, azathioprine, a purine analog, is an immunosuppressive drug. pdsa.org The development of newer nucleoside analogs like fludarabine, clofarabine, and nelarabine, which have immunosuppressive effects, highlights the potential of this class of compounds in modulating the immune system. acs.org

Biochemical Probes and Tool Compounds

Beyond their therapeutic potential, 7-deazapurine derivatives are valuable tools in biochemical research, particularly as fluorescent probes for studying nucleic acids. beilstein-journals.orgnih.gov

The 7-deazapurine scaffold can be modified to create fluorescent molecules that can be incorporated into DNA. beilstein-journals.orgnih.gov These probes are useful for studying DNA structure, function, and interactions. acs.org

Significant developments include:

N(9)-alkylated 2-amino-6-triazolyl-7-deazapurines have been synthesized and shown to possess promising fluorescence properties with high quantum yields. beilstein-journals.orgnih.gov

7-Arylethynyl-7-deazaadenosine analogs have been developed as environmentally sensitive fluorescent probes. scholaris.ca

7-Deazapurine nucleoside triphosphates have been used in the Sanger dideoxy DNA sequencing method. researchgate.net

Brightly fluorescent 2'-deoxyribonucleoside triphosphates bearing a bodipy (B41234) fluorophore attached to the 7-position of 7-deazapurine have been synthesized for incorporation into DNA for imaging purposes. acs.orgacs.org

Table 4: Fluorescent Properties of Selected 7-Deazapurine Derivatives

Compound/Derivative Class Key Feature Application
N(9)-alkylated 2-amino-6-triazolyl-7-deazapurines High fluorescence quantum yields (up to 74% in THF). beilstein-journals.orgnih.gov Potential for cell labeling studies. nih.gov
7-Arylethynyl-7-deazaadenosine analogs Solvatofluorochromicity. scholaris.ca Environmentally sensitive fluorescent probes. scholaris.ca
1,N6-etheno-2′-deoxytubercidin Strong fluorescence (quantum yield of 0.53). researchgate.net Incorporation into oligonucleotides. researchgate.net
7-Deazaadenine dNTPs with bodipy fluorophore Bright green fluorescence with high quantum yields. acs.orgacs.org Enzymatic synthesis of labeled DNA for imaging. acs.orgacs.org

Studies of Nucleoside Transport Mechanisms

The transport of nucleosides across cell membranes is a critical process, facilitated by specialized proteins known as nucleoside transporters (NTs). 7-Deazapurine derivatives, including this compound, serve as valuable tools in the study of these transport mechanisms. Their structural similarity to natural purines allows them to interact with NTs, while the modifications at the 7-position can alter their transport kinetics and specificity.

Research has utilized 7-deazapurine nucleosides to probe the activity of transporters like the human equilibrative nucleoside transporter 1 (hENT1). researchgate.netresearchgate.net hENT1 is a widely expressed protein responsible for the cellular uptake of many nucleoside-based drugs used in cancer and antiviral therapies. researchgate.net By modifying the 7-deazapurine scaffold, researchers can develop tool compounds to better understand how hENT1 recognizes and transports its substrates. researchgate.net

For instance, studies involving derivatives of the 7-deazapurine antibiotic tubercidin have been conducted to investigate hENT1 inhibition. researchgate.net The introduction of a 7-substituent on certain 3'-deoxytubercidin analogues has been shown to increase their affinity for the P1 nucleoside transporter in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov This highlights the role of the 7-position in modulating interactions with specific transporters. These studies are crucial for designing nucleoside analogues with improved cell permeability and therapeutic efficacy.

Understanding Active Sites of Enzymes (e.g., E. coli PNP)

Derivatives of 7-deazapurine are instrumental in mapping the active sites of various enzymes, a key aspect of rational drug design. A notable example is their use in studying purine nucleoside phosphorylase (PNP), an enzyme that cleaves the glycosidic bond of purine nucleosides. The adaptability of the E. coli PNP active site is remarkable, as it can accommodate a wide range of substrates that differ significantly from its natural counterparts. researchgate.netmdpi.com

Studies have shown that tricyclic bases and other modified purines can act as substrates for E. coli PNP. researchgate.netmdpi.com This broad substrate specificity has been exploited for the enzymatic synthesis of novel nucleosides. mdpi.comfrontiersin.org By observing how different 7-deazapurine analogues bind to and are processed by the enzyme, researchers can infer the steric and electronic requirements of the active site. researchgate.netmdpi.com For example, fleximer 5'-norcarbocyclic aza/deazapurine nucleoside analogs have been identified as non-competitive inhibitors of E. coli PNP. frontiersin.org Molecular modeling, in conjunction with these experimental studies, helps to elucidate the precise binding modes of these inhibitors within the enzyme's active site. mdpi.com This knowledge is vital for developing potent and selective enzyme inhibitors for therapeutic applications.

Role in Nucleic Acid Chemistry

Incorporation into Oligonucleotides

The unique properties of 7-deazapurine nucleosides have led to their successful incorporation into synthetic oligonucleotides. oup.comrsc.org This is typically achieved using phosphoramidite (B1245037) chemistry during solid-phase synthesis. rsc.orgresearchgate.net The phosphoramidite versions of 7-deazapurine nucleosides are added to the growing oligonucleotide chain, allowing for the site-specific introduction of these modified bases. oup.comseela.net

The replacement of the N7 atom with a carbon atom in the purine ring makes the five-membered ring more electron-rich. researchgate.netnih.gov This modification also provides a site (C7) for attaching various functional groups or reporter molecules without significantly disrupting the DNA duplex structure. oup.comseela.net This has been exploited to introduce fluorescent dyes and other labels into DNA for diagnostic purposes. seela.net

Impact on DNA Base Pair Stability and Mismatch Discrimination

The incorporation of 7-deazapurine derivatives can have a significant impact on the stability of DNA duplexes. The substitution of natural purines with 7-deazapurines often leads to increased stability in the resulting DNA or RNA structures. nih.gov This enhanced stability is partly due to the more electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring system. researchgate.netnih.gov

Furthermore, the introduction of substituents at the 7-position can further modulate duplex stability. For example, incorporating 7-halogenated 7-deazapurine nucleosides has been shown to enhance the stability of DNA duplexes. researchgate.netoup.com This increased stability can also lead to better discrimination between perfectly matched and mismatched base pairs. oup.com However, the effect can be sequence-dependent. oup.com Studies have also investigated the impact of these modifications on mismatch discrimination, which is crucial for applications like single nucleotide polymorphism (SNP) detection. researchgate.net The ability of 7-deazapurine-containing oligonucleotides to form stable, yet specific, base pairs is a key area of research for developing more reliable diagnostic probes. nih.gov

ModificationEffect on Duplex StabilityReference
7-deazapurine substitutionIncreased stability nih.gov
7-halogenated 7-deazapurineEnhanced stability researchgate.netoup.com
2-fluorinated 7-deaza-2'-deoxyadenosineDestabilized duplex researchgate.netoup.com

Use in Sanger Dideoxy DNA Sequencing

7-Deazapurine nucleosides have played a significant role in advancing DNA sequencing technologies, particularly the Sanger dideoxy method. libretexts.org This method relies on the enzymatic incorporation of dideoxynucleotides (ddNTPs) to terminate DNA chain extension. libretexts.org A common issue in Sanger sequencing is the formation of secondary structures in G-rich regions, leading to "band compressions" on sequencing gels and ambiguous results.

To overcome this, 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is often used as a substitute for dGTP in the sequencing reaction. The absence of the N7 atom in the purine ring weakens Hoogsteen base pairing, which is responsible for the formation of these problematic secondary structures. The use of 7-deazapurine nucleoside triphosphates has been reported in Sanger dideoxy DNA sequencing to resolve such issues. researchgate.netresearchgate.netoup.com More recently, the increased stability of oligonucleotides containing 7-deazapurines has been suggested to be advantageous for sequencing methods that use mass spectrometry for detection, as it may prevent fragmentation during analysis. oup.com

Patent Landscape and Drug Discovery Initiatives

The therapeutic potential of this compound and its derivatives is reflected in the active patent landscape and ongoing drug discovery efforts. Numerous patents have been filed for compounds based on the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, highlighting its importance as a "privileged scaffold" in medicinal chemistry. nih.gov These patents cover a wide range of applications, including antiviral and anticancer agents. nih.govimtm.cz

Drug discovery initiatives are often collaborative, involving academic research institutions and pharmaceutical companies. uochb.czdndi.org These initiatives screen large compound libraries to identify new chemical entities with therapeutic potential. dndi.org The 7-deazapurine core is a frequent subject of these campaigns due to its versatile biological activity. nih.govimtm.czuochb.cz For example, derivatives have been developed as potent cytostatic agents, some of which are undergoing preclinical studies. uochb.cz The mechanism of action for some of these compounds involves phosphorylation within cancer cells and subsequent incorporation into DNA, leading to cell damage and apoptosis. uochb.czresearchgate.net The patent literature also includes inventions related to the synthesis of 7-deazapurine derivatives and their incorporation into oligonucleotides for therapeutic and diagnostic purposes. google.comgoogle.comgoogle.com

Table of Patented 7-Deazapurine-Related Inventions

Patent/Application NumberTitle/SubjectAssignee/Applicant
US5948903ASynthesis of 3-deazapurines
JPS57185284A7-deazapurine derivative and its preparationTakeda Chemical Industries Ltd.
IN/PCT/2002/00621/DELA N-6 SUBSTITUTED 7-DEAZAPURINEOSI PHARMACEUTICALS, INC.
US 8,859,756 B2Stereoselective synthesis of nucleosidesGilead Pharmasset LLC
WO2013090648A1Modified nucleoside, nucleotide, and nucleic acid compositions

Future Research Directions and Challenges

Optimization for Improved Selectivity and Reduced Toxicity

A primary challenge in the development of 7-deazapurine-based therapeutics is achieving high selectivity for target cells or enzymes while minimizing off-target effects and associated toxicity. Research has shown that modifications to the 7-deazapurine scaffold can significantly impact both efficacy and safety.

For instance, the introduction of a 6-methyl group in place of a 6-amino group on certain 7-deazapurine derivatives was found to maintain anti-T. cruzi activity while improving selectivity against MRC-5 fibroblasts. nih.gov Similarly, 7-(het)aryl-7-deazapurine ribonucleosides have demonstrated excellent selectivity against nonmalignant cells. imtm.cz The mechanism for this selectivity is thought to involve differential phosphorylation in cancer cells, leading to the accumulation of the active triphosphate form, which then incorporates into DNA and induces apoptosis. imtm.cz

Future optimization strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modifications at various positions of the 7-deazapurine ring and the attached sugar moiety will continue to be crucial for identifying substitutions that enhance target binding and reduce interactions with unintended biological molecules. For example, studies on 7-modified 6-methyl tubercidin derivatives are expanding the SAR for antikinetoplastid agents by focusing on non-aromatic substituents. nih.gov

Targeted Delivery: Developing prodrugs or formulation strategies that specifically deliver the active compound to the target tissue or cells can significantly reduce systemic toxicity.

Toxicity Profiling: Comprehensive in vitro and in vivo toxicity studies are essential to identify and mitigate potential adverse effects early in the drug development process.

Exploration of Novel Substitution Patterns and Fused Ring Systems

Expanding the chemical space of this compound derivatives through the exploration of novel substitution patterns and the creation of fused ring systems is a key area for future research. This approach aims to discover new compounds with unique biological activities and improved pharmacological properties.

Researchers have successfully synthesized a variety of fused 7-deazapurine systems, including:

Quinolino-fused 7-deazapurines: These tetracyclic ribonucleosides have been synthesized and have shown moderate to weak cytostatic activity. imtm.czacs.org

Thieno- and Furo-fused 7-deazapurines: These have been found to be potent cytostatics. imtm.czacs.org

Pyrido-fused derivatives: The introduction of a nitrogen atom into the fused phenyl ring has resulted in compounds with submicromolar cytotoxic activity. imtm.czacs.org

Benzothieno-fused 7-deazapurines: These have been synthesized and some have shown moderate cytotoxic and antiviral activity. researchgate.net

The synthesis of these complex molecules often involves multi-step processes, including Negishi or Suzuki cross-coupling reactions, azidation, and thermal or photochemical cyclization. imtm.czacs.orgresearchgate.net The exploration of different synthetic routes and catalysts is crucial for improving the efficiency and diversity of these novel structures. For instance, the synthesis of quinolino-fused 7-deazapurine involved extensive screening of cyclization reactions to achieve a reasonable yield. imtm.cz

Future research in this area will likely focus on:

Developing new synthetic methodologies: Creating more efficient and versatile synthetic routes to access a wider range of substitution patterns and fused ring systems.

Investigating diverse heterocyclic fusions: Exploring the fusion of other heterocyclic rings to the 7-deazapurine core to modulate biological activity.

High-throughput screening: Utilizing high-throughput screening methods to rapidly evaluate the biological activity of newly synthesized compounds.

Addressing Drug Resistance Mechanisms (e.g., P-glycoprotein inhibition via related compounds)

A significant hurdle in cancer therapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. acs.org While direct studies on this compound and P-gp inhibition are limited, research on related purine and deazapurine structures offers valuable insights into strategies for overcoming this resistance.

Studies on 9-deazapurines have identified broad-spectrum inhibitors of P-gp, MRP1, and BCRP, the three major ABC transporters responsible for MDR. acs.org Furthermore, certain 6-chloro-7-deazapurine derivatives have been identified as P-gp substrates, indicating an interaction with this transporter. mdpi.com

Strategies to address drug resistance in the context of 7-deazapurine derivatives could include:

Designing dual-function inhibitors: Developing compounds that not only exert their primary therapeutic effect but also inhibit ABC transporters. Some chalcone (B49325) and flavone (B191248) derivatives have shown promise as dual P-gp/BCRP inhibitors. nih.gov

Combination therapy: Co-administering 7-deazapurine derivatives with known P-gp inhibitors to increase intracellular drug concentrations. nih.gov

Nanoparticle-based delivery: Encapsulating the drug in nanoparticles can help bypass efflux pumps and deliver the therapeutic agent directly to the cancer cells. nih.gov

Structural modification to evade recognition: Altering the chemical structure of the 7-deazapurine derivatives to prevent their recognition and transport by P-gp.

The table below summarizes the activity of some deazapurine derivatives against ABC transporters.

Compound ClassTransporter(s) InhibitedKey Findings
9-DeazapurinesP-gp, MRP1, BCRPIdentified as broad-spectrum inhibitors of major ABC transporters. acs.org
6-Chloro-7-deazapurinesP-gpSome derivatives are substrates for P-gp. mdpi.com

Investigation of Pharmacodynamics and In Vivo Efficacy

While in vitro studies provide valuable initial data, a thorough understanding of the pharmacodynamics (PD) and in vivo efficacy of this compound derivatives is critical for their clinical translation. Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect, providing insights into the mechanism of action and optimal dosing.

For related 7-deazapurine analogs, in vivo studies have demonstrated their potential. For example, a 7-aryl-7-deazapurine 3′-deoxyribonucleoside derivative showed complete suppression of T. cruzi parasitemia in a mouse model when administered orally. acs.orgresearchgate.net This highlights the potential for oral bioavailability and in vivo activity within this class of compounds.

Future research should focus on:

Comprehensive PK/PD modeling: Developing models that link the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) to the pharmacodynamic response. nih.govresearchgate.net This can help in predicting effective dosing regimens and understanding the time course of drug action.

Animal models of disease: Evaluating the efficacy of promising compounds in relevant animal models to demonstrate proof-of-concept and assess their therapeutic potential.

Biomarker identification: Identifying and validating biomarkers that can be used to monitor the drug's effect and predict patient response.

Long-term efficacy and safety studies: Conducting studies to evaluate the long-term effects of treatment, including the potential for the development of resistance.

Computational Chemistry and Molecular Modeling for Prediction of Activity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds. These methods can significantly accelerate the drug development process by prioritizing the synthesis of molecules with the highest probability of success.

For 7-deazapurine derivatives, computational approaches such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking have been used to understand the structure-activity correlation and design novel inhibitors. scilit.comresearchgate.net These studies help in identifying the key structural features required for potent biological activity.

Future applications of computational chemistry in this field include:

Virtual screening: Using molecular docking to screen large virtual libraries of compounds against specific biological targets to identify potential hits.

Predictive QSAR modeling: Developing robust QSAR models to predict the activity of unsynthesized 7-deazapurine derivatives. theses.cz

Molecular dynamics simulations: Simulating the dynamic interactions between the drug and its target to gain a deeper understanding of the binding mechanism and to predict the impact of mutations on drug efficacy.

ADMET prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the discovery process.

By integrating these computational approaches with experimental validation, researchers can more efficiently navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,6-Dimethoxy-7-deazapurine derivatives, and what factors influence reaction yields?

  • Answer : A widely used approach involves nucleophilic substitution or coupling reactions in polar aprotic solvents like DMSO. For example, derivatives synthesized via "General Procedure A" (DMSO-d6, 80°C, 2–4 hours) achieved yields of 64–76%, with purity confirmed by melting points (123–254°C) and NMR . Lower yields (<70%) may arise from steric hindrance at the 7-position or competing side reactions. Optimizing stoichiometry and solvent choice (e.g., anhydrous conditions) is critical.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound analogs?

  • Answer : Multidimensional NMR (1H, 13C, 19F) resolves proton environments and substituent effects, while HRMS validates molecular weight. For example, 19F-NMR distinguishes electron-withdrawing groups (e.g., -CF₃ in compound 11) . X-ray crystallography (e.g., CCDC 1833253 for compound 5) provides definitive 3D structural data, resolving ambiguities in NOE correlations or regiochemistry .

Q. How do solubility properties of this compound derivatives influence experimental design?

  • Answer : Limited aqueous solubility (common in deazapurines) necessitates DMSO for stock solutions. For biological assays, dilute working concentrations (<1% DMSO) mitigate solvent toxicity. Pre-solubilization in warm DMSO (40–50°C) is recommended for analogs with aromatic substituents, as seen in compound 13 .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in 7-deazapurine functionalization?

  • Answer : Regioselectivity at the 7-position is influenced by pH and solvent polarity. For instance, Cu(II)-mediated synthesis in aqueous pH ~5 favors sulfato-bridged dimers (e.g., [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂]), while methanol promotes monomeric nitrate complexes . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or LC-MS monitoring.

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

  • Answer : Discrepancies in bond angles or torsion parameters (e.g., sugar puckering in ribose-modified analogs) require cross-validation with 2D NMR (gHMBC, NOESY) and DFT calculations. Supporting crystallographic data (e.g., CCDC entries) must be re-analyzed for thermal motion or disorder .

Q. How do 7-aryl substitutions modulate biological activity, and what assays validate these effects?

  • Answer : Bulky 7-aryl groups (e.g., 4-nitrophenyl in compound 12) enhance intercalation with DNA/RNA, evaluated via MIC assays against Mycobacterium tuberculosis . Enzymatic inhibition studies (e.g., purine nucleoside phosphorylase) require purified enzymes and kinetic analysis (Kₐ, IC₅₀) .

Methodological Notes

  • Contradiction Analysis : Conflicting spectral data (e.g., unexpected NOE correlations) should be addressed via 2D NMR (COSY, HSQC) and independent synthesis of regioisomers .
  • Open Data Practices : Crystallographic data (CCDC) and spectral raw files (NMR, HRMS) should adhere to FAIR principles for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-7-deazapurine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxy-7-deazapurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.